6-Octanoyl Sucrose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13039-39-9 |
|---|---|
Molecular Formula |
C20H36O12 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(3S,4S,6R)-6-[(2S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12?,14-,15+,16+,17?,18?,19-,20+/m1/s1 |
InChI Key |
WSRKPJOHKUHAFB-FHVXDEKHSA-N |
SMILES |
CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Isomeric SMILES |
CCCCCCCC(=O)OCC1[C@H]([C@@H](C([C@H](O1)O[C@]2(C([C@H]([C@H](O2)CO)O)O)CO)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Synonyms |
β-D-Fructofuranosyl α-D-Glucopyranoside 6-Octanoate; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Octanoyl Sucrose: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octanoyl Sucrose is a sucrose monoester, a class of non-ionic surfactants synthesized by esterifying sucrose with a fatty acid. Specifically, it is the result of the formal condensation of a molecule of octanoic acid (a saturated fatty acid with eight carbon atoms) with one of the hydroxyl groups of sucrose. This modification imparts amphiphilic properties to the sucrose molecule, making it surface-active and useful in a variety of applications, including as an emulsifier, a stabilizer, and a potential bioactive agent in the food, cosmetic, and pharmaceutical industries. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a discussion of its biological activities.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in various fields, influencing its solubility, stability, and interaction with other molecules.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆O₁₂ | [1] |
| Molecular Weight | 468.49 g/mol | [1] |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate | [1][2] |
| CAS Number | 13039-39-9 | [1][2] |
| Synonyms | 6-O-Octanoylsucrose, 6-Capryloylsucrose, Sucrose 6-octanoate | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical State | Crystalline solid | |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 695.5 ± 55.0 °C | [3] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in water | |
| pKa (Predicted) | 12.75 ± 0.70 | [3] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sucrose backbone protons, typically in the range of 3.2-5.5 ppm. Additional signals corresponding to the octanoyl chain will be present, including a triplet around 0.9 ppm for the terminal methyl group, a multiplet around 1.2-1.6 ppm for the methylene protons, and a triplet around 2.3 ppm for the methylene group adjacent to the carbonyl.
-
¹³C NMR: The carbon NMR spectrum will display signals for the 12 carbons of the sucrose moiety (typically in the 60-105 ppm range) and the 8 carbons of the octanoyl group. The carbonyl carbon of the ester will appear around 173 ppm.[4][5]
-
FT-IR: The infrared spectrum will exhibit a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups of sucrose. A strong absorption peak around 1735 cm⁻¹ will be present, which is characteristic of the C=O stretching of the ester group. The C-O stretching vibrations of the sucrose backbone will appear in the 1200-1000 cm⁻¹ region.[6][7][8][9]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (468.49 g/mol ). Fragmentation patterns would likely involve the cleavage of the glycosidic bond and the ester linkage.[10][11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound.
Enzymatic Synthesis of this compound
Enzymatic synthesis is a preferred method for the regioselective acylation of sucrose, offering mild reaction conditions and high specificity. Lipases are commonly used enzymes for this purpose.[12][13][14][15]
Materials:
-
Sucrose
-
Vinyl octanoate (or octanoic acid)
-
Immobilized lipase (e.g., from Candida antarctica B, Humicola lanuginosa)
-
Organic solvent (e.g., 2-methyl-2-butanol, tert-amyl alcohol)[13]
-
Co-solvent (e.g., Dimethyl sulfoxide - DMSO)[13]
-
Molecular sieves (for anhydrous conditions)
-
Shaking incubator
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry flask, dissolve sucrose in a suitable organic solvent. A co-solvent like DMSO may be added to enhance sucrose solubility.[13] Add vinyl octanoate to the solution. The molar ratio of sucrose to the acyl donor can be optimized, but a ratio of 1:1 to 1:5 is a common starting point.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for efficient conversion.
-
Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitate for a specified period (e.g., 24-72 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Solvent Removal: Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude product, containing this compound, unreacted sucrose, and by-products, can be purified using column chromatography.
Caption: Workflow for the enzymatic synthesis of this compound.
Purification by Column Chromatography
Column chromatography is a standard technique for separating and purifying sucrose esters from the reaction mixture.[16][17][18][19][20]
Materials:
-
Crude this compound mixture
-
Silica gel (for column chromatography)
-
Eluent: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a mixture of chloroform and methanol, or ethyl acetate and hexane.
-
Glass column
-
Fraction collector (optional)
-
TLC plates and developing chamber
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the glass column and allow the silica to settle into a packed bed. A layer of sand can be added to the top to protect the silica bed.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system. Start with a low polarity mixture and gradually increase the polarity (e.g., by increasing the percentage of methanol in a chloroform/methanol mixture).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a p-anisaldehyde stain and heating).
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Biological Activities and Signaling Pathways
Sucrose esters, including this compound, have been reported to exhibit a range of biological activities. Their amphiphilic nature allows them to interact with biological membranes, which is often the basis of their mechanism of action.
Antimicrobial Activity
Sucrose esters have demonstrated antimicrobial properties against various bacteria and fungi.[21][22][23][24][25] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[21][22] The lipophilic fatty acid chain of the sucrose ester intercalates into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[21]
References
- 1. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 13039-39-9 [amp.chemicalbook.com]
- 4. Sucrose(57-50-1) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. public.jenck.com [public.jenck.com]
- 8. Sucrose [webbook.nist.gov]
- 9. Carbohydrate IR Spectra [glycodata.org]
- 10. znaturforsch.com [znaturforsch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. cup.edu.cn [cup.edu.cn]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Column chromatographic purification of octanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. jocpr.com [jocpr.com]
- 25. Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 6-Octanoyl Sucrose as a Surfactant
Executive Summary: 6-Octanoyl Sucrose is a non-ionic surfactant belonging to the sucrose ester class, compounds renowned for their biocompatibility and biodegradability.[1][2] Derived from renewable resources—sucrose and octanoic (caprylic) acid—it possesses an amphiphilic structure comprising a hydrophilic sucrose head and a hydrophobic eight-carbon acyl chain.[3][4] This molecular architecture dictates its mechanism of action, which involves reducing surface and interfacial tension by adsorbing at interfaces and forming micelles in aqueous solutions above a specific concentration. These properties make this compound a versatile excipient in the pharmaceutical, cosmetic, and food industries, where it functions as a solubilizing agent, emulsifier, and permeability enhancer.[1][5] This guide provides a detailed examination of its molecular mechanism, physicochemical properties, and the experimental protocols used for its characterization.
Core Mechanism of Action
The functionality of this compound as a surfactant is rooted in its amphiphilic nature. This dual characteristic governs its behavior in both aqueous and non-aqueous environments, leading to the reduction of surface tension and the formation of self-assembled structures.
Molecular Structure and Amphiphilicity
This compound is a sucrose monoester, where the fatty acid is preferentially attached to the 6-position of the glucose moiety of the sucrose molecule.[1] Its structure can be functionally divided into two distinct regions:
-
A Hydrophilic Head: The large, polar sucrose molecule, with its multiple hydroxyl groups, is highly water-soluble.
-
A Hydrophobic Tail: The eight-carbon octanoyl chain is nonpolar and lipophilic, preferring to avoid contact with water.
This separation of polarity within a single molecule is the fundamental basis of its surfactant activity.
Caption: Simplified molecular structure of this compound.
Interfacial Adsorption and Surface Tension Reduction
In an aqueous environment, the hydrophobic tails of this compound molecules are driven away from the water. To minimize this unfavorable interaction, the molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. At the interface, they orient themselves with the hydrophilic sucrose heads remaining in the aqueous phase and the hydrophobic octanoyl tails extending into the non-aqueous phase (air or oil). This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface or interfacial tension.[6][7] Sucrose esters are capable of reducing surface tension to values as low as 30 mN/m.[8]
Self-Assembly and Micellization
As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond this point, a phenomenon known as self-assembly occurs. To shield their hydrophobic tails from water, the molecules aggregate into spherical structures called micelles.[1][9] This process happens at a well-defined concentration known as the Critical Micelle Concentration (CMC) .
Within a micelle, the hydrophobic tails form a core, creating a nonpolar microenvironment, while the hydrophilic sucrose heads form an outer shell, maintaining contact with the surrounding water. This micellar core can encapsulate hydrophobic substances, such as oils or poorly soluble drugs, effectively solubilizing them in the aqueous medium.
Caption: Monomer and micellar states of surfactants in solution.
Physicochemical Properties
The performance of this compound as a surfactant is defined by several key quantitative parameters. These properties are critical for formulation development and for predicting its behavior in various applications.
| Property | Value / Range | Significance |
| Molecular Weight | 468.5 g/mol [3] | Defines the molar concentration and stoichiometry in formulations. |
| Critical Micelle Conc. (CMC) | 2.3 - 30 mM[1] (A specific value of 24.4 mM is also reported[10]) | The minimum concentration required for micelle formation and solubilization of hydrophobic agents. |
| Hydrophilic-Lipophilic Balance (HLB) | Typically 10-16 for monoesters | Indicates the surfactant's preference for water or oil phases; high HLB values favor oil-in-water (o/w) emulsions.[6][11] |
| Surface Tension at CMC (γcmc) | ~30 - 40 mN/m | Represents the maximum reduction in surface tension the surfactant can achieve. |
Interaction with Biological Membranes
A key application for this compound in drug development is its role as a permeability enhancer.[1][12] Its interaction with lipid bilayers of cell membranes is a dynamic, concentration-dependent process that can be described by a three-stage model.
-
Monomer Partitioning: At concentrations below the CMC, individual surfactant monomers insert themselves into the lipid bilayer.[13]
-
Bilayer Saturation: As the concentration increases, the membrane becomes saturated with surfactant molecules, leading to structural perturbations and the formation of mixed lipid-surfactant domains.[13]
-
Membrane Solubilization: At or above the CMC, the structural integrity of the membrane is overcome, and the bilayer is disrupted into mixed micelles composed of lipids and surfactant molecules.[13][14] This solubilization is the basis for its use in extracting membrane proteins in research.[10]
This transient and reversible disruption of the membrane increases its permeability, allowing for enhanced transport of drug molecules across cellular barriers.
Caption: Pathway of surfactant interaction with a lipid bilayer membrane.
Key Experimental Protocols
Characterizing the surfactant properties of this compound requires specific experimental methodologies.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This is the most common method for determining the CMC of non-ionic surfactants. It relies on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Preparation: A series of aqueous solutions of this compound are prepared with concentrations spanning the expected CMC.
-
Measurement: The equilibrium surface tension of each solution is measured using a tensiometer (e.g., with a DuNoüy ring or Wilhelmy plate).[11]
-
Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration.
-
CMC Identification: The plot will show two distinct linear regions. The concentration at the point of intersection of these lines is the CMC.
References
- 1. arxiv.org [arxiv.org]
- 2. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]
- 3. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13039-39-9 [amp.chemicalbook.com]
- 5. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sucrose esters show potential for formulating water-free foams, says new study [cosmeticsdesign-europe.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. n-Octanoylsucrose Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Easily removed by dialysis. Absorbance (10%, H2O, 280 nm):1.0. | Sigma-Aldrich [sigmaaldrich.com]
- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biodegradability and Environmental Impact of Sucrose Esters
For Researchers, Scientists, and Drug Development Professionals
Sucrose esters of fatty acids, commonly referred to as sucrose esters, are a versatile class of non-ionic surfactants derived from renewable resources—sucrose and vegetable oils. Their favorable toxicological profile and biodegradability make them attractive for a wide range of applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the biodegradability and environmental impact of sucrose esters, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support research and development activities.
Biodegradability of Sucrose Esters
Sucrose esters are recognized for their ready biodegradability in various environmental compartments, including soil, water, and sediment. The primary mechanism of degradation is the enzymatic hydrolysis of the ester bonds, which breaks down the molecule into sucrose and fatty acids. These breakdown products are common natural substances that are readily mineralized by microorganisms into carbon dioxide and water.
Aerobic Biodegradation in Aquatic Environments
Studies conducted according to OECD guidelines have demonstrated that sucrose esters are readily biodegradable under aerobic conditions. For instance, some sucrose esters biodegrade within approximately five days under typical aerobic and anaerobic conditions.[1]
Table 1: Aerobic Biodegradation of Sucrose Esters
| Test Guideline | Test Substance | Inoculum | Duration (days) | Biodegradation (%) | Classification |
| OECD 301F | Sucrose Ester (unspecified) | Activated Sludge | 28 | > 60 | Readily Biodegradable |
| OECD 301B | Sucrose Ester (unspecified) | Activated Sludge | 28 | > 60 | Readily Biodegradable |
Note: Specific degradation percentages for a range of sucrose esters are often found in proprietary regulatory submissions. The values presented here are indicative of the general classification.
Biodegradation in Soil and Sediment
In soil environments, the mineralization of sucrose esters can vary depending on the specific ester and the type of soil. For example, sucrose octaoleate has shown mineralization rates ranging from 6.9% to 52% over 400 days, depending on the soil type.[2] More liquid forms of sucrose esters, those with fewer saturated fatty acids, tend to undergo more rapid and extensive mineralization.[2]
Information on specific half-lives (DT50) in aquatic sediment systems from studies following OECD Guideline 308 is limited in publicly available literature. However, their ready biodegradability in aquatic systems suggests that they would not persist in sediment.
Environmental Fate and Metabolic Pathways
The environmental fate of sucrose esters is primarily governed by microbial degradation. The initial and most critical step is the hydrolysis of the ester linkage.
Enzymatic Hydrolysis
A variety of microorganisms, including bacteria and fungi, produce lipases and esterases that can hydrolyze sucrose esters. Genera such as Pseudomonas and Candida are known to produce lipases that are effective in breaking down these compounds. The enzymatic reaction cleaves the ester bond, releasing sucrose and the corresponding fatty acid.
Figure 1: General metabolic pathway of sucrose ester biodegradation.
In some cases, particularly with more sterically hindered esters, initial degradation may occur through the oxidation of the fatty acid alkyl chain.
Ecotoxicity of Sucrose Esters
Consistent with their biodegradable nature and natural constituents, sucrose esters exhibit a low potential for environmental toxicity.
Aquatic Toxicity
The ecotoxicity of sucrose esters towards aquatic organisms is generally low. Due to their rapid breakdown, the potential for long-term exposure and adverse effects is minimal.
Table 2: Aquatic Ecotoxicity of Sucrose Esters (Representative Data)
| Test Guideline | Species | Endpoint | Value (mg/L) | Test Substance |
| OECD 202 | Daphnia magna (Water Flea) | 48h EC50 | > 100 | Sucrose Ester (unspecified) |
| OECD 201 | Desmodesmus subspicatus (Green Algae) | 72h EC50 | > 100 | Sucrose Ester (unspecified) |
| OECD 203 | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | > 100 | Sucrose Ester (unspecified) |
Note: The presented values are indicative and based on the general classification of sucrose esters as having low aquatic toxicity. Specific values can vary depending on the exact composition of the sucrose ester product.
The U.S. Environmental Protection Agency (EPA) has concluded that it is unlikely that any toxic effects will occur in birds, freshwater fish, freshwater aquatic invertebrates, and non-target plants when products containing sucrose octanoate esters are used according to label instructions.[1]
Experimental Protocols
The assessment of biodegradability and ecotoxicity of sucrose esters follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability Testing
This method determines the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.
Figure 2: Workflow for OECD 301B CO₂ Evolution Test.
Methodology:
-
A defined concentration of the sucrose ester is added as the sole source of organic carbon to a mineral medium.
-
The medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
The test vessel is aerated with CO₂-free air.
-
The CO₂ produced during microbial respiration is trapped in a series of gas washing bottles containing a known concentration of a hydroxide solution (e.g., barium hydroxide or sodium hydroxide).
-
The amount of CO₂ produced is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer.
-
The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂). A pass level for ready biodegradability is ≥ 60% ThCO₂ within a 10-day window of the 28-day test.[3]
This method assesses the ultimate aerobic biodegradability by measuring the oxygen consumed by the test microorganisms.
Figure 3: Workflow for OECD 301F Manometric Respirometry Test.
Methodology:
-
A known volume of mineral medium containing the sucrose ester as the sole carbon source is inoculated with microorganisms.
-
The solution is placed in a sealed flask with a defined headspace of air.
-
As microorganisms degrade the test substance, they consume oxygen, leading to a pressure drop in the headspace.
-
The evolved carbon dioxide is absorbed by a chemical absorbent (e.g., potassium hydroxide) within the flask.
-
The oxygen consumption is measured over time using a manometer or other pressure-sensing device.
-
The percentage of biodegradation is calculated by comparing the measured oxygen uptake with the theoretical oxygen demand (ThOD). A pass level for ready biodegradability is ≥ 60% ThOD within a 10-day window of the 28-day test.[3]
Aquatic Ecotoxicity Testing
This test assesses the acute toxicity of a substance to planktonic crustaceans.
Methodology:
-
Young daphnids (Daphnia magna), aged less than 24 hours, are exposed to a range of concentrations of the sucrose ester in a static or semi-static system.
-
The daphnids are observed for immobilization after 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
The concentration that causes immobilization in 50% of the test organisms (EC50) is determined.
This test evaluates the effect of a substance on the growth of freshwater algae.
Methodology:
-
Exponentially growing cultures of a selected green alga (e.g., Desmodesmus subspicatus) are exposed to various concentrations of the sucrose ester.
-
The cultures are incubated under standard conditions of light and temperature for 72 hours.
-
The growth of the algae is measured at 24-hour intervals by cell counts or other biomass measurements.
-
The concentration that inhibits growth by 50% (EC50) is calculated.
This test determines the acute lethal toxicity of a substance to fish.
Methodology:
-
A suitable fish species (e.g., Rainbow Trout, Oncorhynchus mykiss) is exposed to a series of concentrations of the sucrose ester for 96 hours.
-
Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
The concentration that is lethal to 50% of the test fish (LC50) is determined.
Conclusion
Sucrose esters are a class of surfactants with a favorable environmental profile. They are readily biodegradable, breaking down into naturally occurring and non-toxic substances. Their low potential for ecotoxicity further supports their use as environmentally compatible ingredients in a variety of applications. The standardized testing methodologies outlined in this guide provide a robust framework for the assessment of their environmental safety, ensuring their responsible use in research, development, and commercial products. For drug development professionals, the low environmental impact of sucrose esters as excipients can be a significant advantage in the overall lifecycle assessment of a pharmaceutical product.
References
In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of 6-Octanoyl Sucrose
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 6-Octanoyl Sucrose, a non-ionic surfactant of interest to researchers, scientists, and drug development professionals. This document collates quantitative data from scientific literature, details the experimental protocols for CMC determination, and presents visual workflows for clarity.
Introduction to this compound
This compound is a sucrose monoester, a class of non-ionic surfactants known for their biocompatibility and biodegradability.[1] It consists of a hydrophilic sucrose headgroup and a hydrophobic octanoyl (C8) tail, formally resulting from the condensation of caprylic acid and sucrose.[2] This amphiphilic structure enables this compound to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a crucial parameter, as it dictates the concentration at which the surfactant's properties, such as surface tension and solubilization capacity, change dramatically.[3]
Quantitative Data on the CMC of this compound
The CMC of this compound has been determined by various methods, with results showing some variation depending on the technique and experimental conditions. The following table summarizes the reported quantitative data.
| CMC (mM) | Temperature (°C) | Method | Source |
| 1.40 | 25.0 ± 0.1 | Surface Tension | Becerra et al. (2008)[4] |
| 1.20 | 25.0 ± 0.1 | Fluorescence Spectroscopy (Pyrene probe) | Becerra et al. (2008)[4] |
| 24.4 | Not specified | Not specified | Calbiochem® (Sigma-Aldrich)[5] |
Note: The isomer was specified as 6-O-sucrose monoester in the study by Becerra et al. The Calbiochem® product is listed as n-Octanoylsucrose.
Experimental Protocols for CMC Determination
The determination of the CMC is pivotal for characterizing any surfactant. The following sections detail the common methodologies employed for this compound.
Surface Tension Method
This is a classical and widely used technique for determining the CMC of surfactants.[6][7]
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond this point, additional surfactant molecules aggregate to form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this break in the surface tension versus concentration curve occurs.[3][6]
Detailed Protocol:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in deionized water or a specific buffer.
-
Serial Dilutions: A series of solutions with varying concentrations of this compound are prepared by diluting the stock solution. The concentration range should bracket the expected CMC.
-
Instrumentation: A tensiometer, such as one using the Du Noüy ring or Wilhelmy plate method, is used for measurements. The instrument must be calibrated and the platinum ring or plate thoroughly cleaned before each measurement.
-
Measurement: The surface tension of each solution is measured at a constant temperature (e.g., 25.0 ± 0.1 °C).[4]
-
Data Analysis: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C). The resulting plot will show two linear regions. The CMC is determined from the intersection of the two lines.[6]
Caption: Workflow for CMC Determination by Surface Tension.
Fluorescence Spectroscopy Method
This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[8]
Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In the aqueous environment, the fluorescence emission spectrum of pyrene shows distinct vibronic bands. When micelles form, the pyrene molecules preferentially partition into the hydrophobic micellar core. This change in the microenvironment's polarity leads to a change in the relative intensities of certain emission peaks. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the probe's environment. A plot of this ratio against the surfactant concentration shows a sigmoidal curve, and the inflection point corresponds to the CMC.[4]
Detailed Protocol:
-
Probe and Surfactant Solutions: A stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone) is prepared. A series of this compound solutions of varying concentrations is also prepared.
-
Sample Preparation: A small aliquot of the probe stock solution is added to vials, and the solvent is evaporated. The series of surfactant solutions is then added to the vials, and the solutions are allowed to equilibrate to ensure the probe is solubilized. The final probe concentration is kept very low to avoid self-quenching.
-
Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer at a constant temperature. For pyrene, the excitation wavelength is typically around 334 nm, and the emission is scanned from approximately 350 to 450 nm.
-
Data Analysis: The intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks are measured for each sample. The ratio I1/I3 is calculated and plotted against the logarithm of the surfactant concentration. The data is then fitted to a sigmoidal function, and the CMC is determined from the midpoint of the transition.[4]
Caption: Workflow for CMC Determination by Fluorescence Spectroscopy.
Conclusion
The critical micelle concentration of this compound typically falls in the low millimolar range. The exact value is dependent on the measurement technique and experimental conditions. The surface tension and fluorescence spectroscopy methods are robust techniques for its determination, providing valuable information for the application of this surfactant in various fields, including drug delivery and formulation science. The provided protocols and workflows serve as a guide for researchers and scientists working with this and similar amphiphilic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. n-Octanoylsucrose Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Easily removed by dialysis. Absorbance (10%, H2O, 280 nm):1.0. | Sigma-Aldrich [sigmaaldrich.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
Navigating the Emulsification Landscape: A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of 6-Octanoyl Sucrose
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Esters
The HLB system, a semi-empirical scale, is a cornerstone in the formulation of emulsions. It assigns a numerical value to a surfactant, indicating the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties. This value is crucial for selecting the appropriate emulsifier to achieve a stable emulsion of a given oil-in-water (O/W) or water-in-oil (W/O) system.
Sucrose esters, a versatile class of non-ionic surfactants, are synthesized by esterifying sucrose with fatty acids.[1] Their HLB values are influenced by two primary factors:
-
Degree of Esterification: The number of fatty acid chains attached to the sucrose molecule. Monoesters are the most hydrophilic, and the hydrophilicity decreases as the number of ester groups increases.
-
Fatty Acid Chain Length: For a given degree of esterification, a shorter fatty acid chain results in a more hydrophilic surfactant.
For sucrose monoesters, a calculated HLB of 16 is often cited as a general value. However, this is a simplification that does not account for the specific contribution of the fatty acid's lipophilic character.[1] Experimental evidence suggests that the actual HLB of sucrose monoesters is typically lower, falling within the range of 10-12.
Theoretical Calculation of the HLB Value for 6-Octanoyl Sucrose
Two primary methods are employed for the theoretical calculation of HLB values: Griffin's method and Davies' method.
Griffin's Method
Griffin's method, developed for non-ionic surfactants, is based on the molecular weight of the hydrophilic portion of the molecule.[2]
Formula: HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular weight of the hydrophilic portion (sucrose).
-
M is the total molecular weight of the molecule (this compound).
Calculation for this compound:
| Component | Molecular Formula | Molar Mass ( g/mol ) |
| Sucrose (Hydrophilic Portion) | C₁₂H₂₂O₁₁ | 342.30[3][4] |
| Octanoic Acid (Lipophilic Portion) | C₈H₁₆O₂ | 144.21[5][6] |
| This compound | C₂₀H₃₆O₁₂ | 468.49 |
Note: The molecular weight of this compound is calculated as the sum of the molecular weights of sucrose and octanoic acid, minus the molecular weight of water (18.02 g/mol ) lost during esterification.
Calculated HLB (Griffin's Method): HLB = 20 * (342.30 / 468.49) ≈ 14.61
Davies' Method
Davies' method offers a more nuanced approach by assigning specific group numbers to the different hydrophilic and lipophilic functional groups within the molecule.[7]
Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
Group Numbers for this compound Calculation:
| Group | Type | Group Number | Count in this compound | Total Contribution |
| -OH (hydroxyl) | Hydrophilic | 1.9 | 7 | 13.3 |
| Ester (-COO-) | Hydrophilic | 2.4 | 1 | 2.4 |
| -CH₂- | Lipophilic | 0.475 | 6 | 2.85 |
| -CH₃ | Lipophilic | 0.475 | 1 | 0.475 |
Calculated HLB (Davies' Method): HLB = 7 + (13.3 + 2.4) - (2.85 + 0.475) = 7 + 15.7 - 3.325 = 19.375
Summary of Calculated HLB Values
| Calculation Method | Calculated HLB Value |
| Griffin's Method | 14.61 |
| Davies' Method | 19.38 |
It is important to note that these are theoretical values and may differ from experimentally determined values. The significant discrepancy between the two methods highlights the importance of experimental validation.
Experimental Determination of the HLB Value
Several experimental protocols can be employed to determine the HLB value of a surfactant. These methods provide a more accurate representation of the surfactant's behavior in a real-world formulation.
Emulsion Stability Testing
This classic method involves preparing a series of emulsions with a specific oil phase and varying the HLB of the emulsifier system. The HLB that produces the most stable emulsion is considered the "Required HLB" of the oil and, by extension, the effective HLB of the surfactant.
Detailed Methodology:
-
Preparation of Emulsifier Blends:
-
Select two non-ionic surfactants with known HLB values, one high (e.g., Tween 80, HLB ≈ 15.0) and one low (e.g., Span 80, HLB ≈ 4.3).
-
Prepare a series of blends of these two surfactants to achieve a range of HLB values (e.g., from 8 to 16 in increments of 1). The percentage of each surfactant in the blend can be calculated using the following formula: %A = 100 * (X - HLB_B) / (HLB_A - HLB_B) Where %A is the percentage of the high-HLB surfactant, X is the desired HLB of the blend, HLB_A is the HLB of the high-HLB surfactant, and HLB_B is the HLB of the low-HLB surfactant.
-
-
Preparation of Oil-in-Water Emulsions:
-
For each emulsifier blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total surfactant concentration (e.g., 5% of the oil phase).
-
The oil phase should be relevant to the intended application (e.g., a specific pharmaceutical oil or cosmetic ester).
-
Heat the oil and water phases separately to a consistent temperature (e.g., 70-75°C).
-
Add the emulsifier blend to the oil phase and stir until dissolved.
-
Slowly add the oil phase to the water phase while homogenizing using a high-shear mixer. Homogenize for a fixed period (e.g., 5-10 minutes) at a consistent speed to ensure uniform droplet size distribution.
-
Cool the emulsion to room temperature while stirring gently.
-
-
Evaluation of Emulsion Stability:
-
Store the prepared emulsions in sealed containers at controlled temperatures (e.g., room temperature, 4°C, and 40°C).
-
Observe the emulsions at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month) for signs of instability, including:
-
Creaming or Sedimentation: The formation of a concentrated layer of oil droplets at the top or bottom of the emulsion. This can be quantified by measuring the height of the creamed or sedimented layer.
-
Flocculation: The aggregation of oil droplets without the rupture of the interfacial film. This can be observed microscopically.
-
Coalescence: The merging of oil droplets to form larger ones, leading to emulsion breaking. This can be monitored by measuring the droplet size distribution over time using techniques like laser diffraction or dynamic light scattering.
-
Phase Separation: The complete separation of the oil and water phases.
-
-
-
Determination of the Optimal HLB:
-
The HLB of the emulsifier blend that results in the most stable emulsion (i.e., minimal creaming, no coalescence or phase separation over the longest period) is considered the required HLB for that oil system. This value can then be attributed as the effective HLB of this compound if it were used as the sole emulsifier.
-
Water Number Method
The water number method is a titration-based technique that measures the amount of water that can be solubilized in a solution of the surfactant in a specific solvent system.
Detailed Methodology:
-
Preparation of the Surfactant Solution:
-
Accurately weigh a specific amount of this compound (e.g., 1 gram).
-
Dissolve the surfactant in a defined volume of a suitable solvent system. A commonly used system is a mixture of benzene and dioxane (e.g., 5% benzene in dioxane), though less hazardous alternatives are now preferred.
-
-
Titration with Water:
-
Titrate the surfactant solution with distilled water dropwise from a burette, with constant stirring.
-
The endpoint of the titration is the first appearance of a persistent turbidity or cloudiness in the solution.
-
-
Calculation of the Water Number:
-
The water number is the volume of water (in mL) required to reach the endpoint per gram of surfactant.
-
-
Correlation to HLB:
-
The water number can be correlated to the HLB value using a calibration curve prepared with surfactants of known HLB values.
-
Phase Inversion Temperature (PIT) Method
The Phase Inversion Temperature (PIT) method is particularly suitable for non-ionic surfactants like sucrose esters. It relies on the principle that the solubility of such surfactants in water decreases with increasing temperature. The PIT is the temperature at which an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion.[5][8]
Detailed Methodology:
-
Preparation of the Emulsion System:
-
Prepare an emulsion with a fixed ratio of oil (e.g., a non-polar oil like liquid paraffin), water, and this compound. A typical composition is 45% oil, 45% water, and 10% surfactant.
-
-
Heating and Observation:
-
Place the emulsion in a temperature-controlled water bath with a stirrer and a conductivity probe.
-
Gradually heat the emulsion while monitoring its conductivity.
-
As the temperature increases, the conductivity of the O/W emulsion will be relatively high. At the PIT, the emulsion will invert to a W/O emulsion, and the conductivity will drop sharply as oil becomes the continuous phase.
-
The temperature at which this sharp drop in conductivity occurs is the PIT.
-
-
Correlation to HLB:
-
The PIT is directly related to the HLB of the surfactant. A higher PIT generally corresponds to a higher HLB value. A calibration curve can be constructed using surfactants with known HLB values to determine the HLB of this compound from its measured PIT.
-
Synthesis of this compound
A common method for the synthesis of this compound is through a transesterification reaction.
Detailed Methodology:
-
Reactants and Catalyst:
-
Sucrose
-
An octanoic acid ester (e.g., ethyl octanoate or vinyl octanoate)
-
A suitable solvent (e.g., dimethyl sulfoxide - DMSO or dimethylformamide - DMF)
-
A basic catalyst (e.g., potassium carbonate or an immobilized lipase for a more environmentally friendly approach).
-
-
Reaction Procedure:
-
Dissolve sucrose in the chosen solvent at an elevated temperature (e.g., 80-90°C) under an inert atmosphere (e.g., nitrogen).
-
Add the catalyst to the solution.
-
Slowly add the octanoic acid ester to the reaction mixture.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by techniques such as Thin Layer Chromatography (TLC).
-
The reaction is often carried out under reduced pressure to remove the alcohol byproduct (e.g., ethanol), which drives the equilibrium towards the product.
-
-
Purification:
-
After the reaction is complete, neutralize the catalyst.
-
Remove the solvent under vacuum.
-
The resulting crude product, which will be a mixture of unreacted sucrose, mono-, di-, and higher esters, is then purified.
-
Purification is typically achieved using column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform/methanol or ethyl acetate/methanol) to separate the desired this compound monoester from other components.
-
-
Characterization:
-
The purified this compound should be characterized to confirm its structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Visualizations
To aid in the understanding of the concepts and procedures described, the following diagrams have been generated.
Caption: Workflow for Emulsion Stability Testing to Determine HLB.
References
- 1. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificspectator.com [scientificspectator.com]
- 5. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic-lipophilic balance [chemeurope.com]
- 8. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Self-Assembly and Micellar Properties of 6-Octanoyl Sucrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Octanoyl sucrose is a non-ionic surfactant belonging to the sucrose fatty acid ester (SFAE) family. Comprising a hydrophilic sucrose head group and a hydrophobic octanoyl tail, this biodegradable and biocompatible amphiphile has garnered significant interest in the pharmaceutical, cosmetic, and food industries.[1][2] Its ability to spontaneously self-assemble into micelles in aqueous solutions above a certain concentration makes it a valuable agent for solubilization, emulsification, and as a potential drug delivery vehicle.[2][3]
This technical guide provides a comprehensive overview of the self-assembly and micellar characteristics of 6-Octanoyl Sucrose. It consolidates key quantitative data, details the experimental protocols for their determination, and presents visual workflows to elucidate the underlying processes and methodologies.
Core Micellar Properties: Quantitative Data
The self-assembly behavior of this compound is characterized by several key parameters. The data reported in the literature can vary based on the purity of the compound and the experimental method used for determination.[2]
| Parameter | Symbol | Value | Method(s) of Determination |
| Critical Micelle Concentration | CMC | 2.3 - 30 mM | Surface Tensiometry, Fluorescence Spectroscopy |
| 24.4 mM | (Specific reported value) | ||
| Surface Tension at CMC | γCMC | ~30 - 37 mN/m | Surface Tensiometry |
| Aggregation Number | Nagg | Dependent on concentration for shorter alkyl chains | Fluorescence Quenching |
| Hydrodynamic Radius | Rh | Increases with alkyl chain length | Dynamic Light Scattering (DLS), Fluorescence Correlation Spectroscopy (FCS) |
Note: The properties of sucrose monoesters are highly dependent on the length of the alkyl chain. For shorter chains like octanoyl (C8), the sucrose head group plays a dominant role in the micellar properties.[1][4]
The Process of Self-Assembly
The formation of micelles is a thermodynamically driven process. Below the Critical Micelle Concentration (CMC), this compound molecules exist predominantly as monomers in the bulk solution and at the air-water interface. As the concentration increases to the CMC, the monomers spontaneously aggregate to form spherical or rod-shaped micelles, with their hydrophobic tails sequestered in the core and the hydrophilic sucrose heads forming the outer corona, interacting with the aqueous environment.[5]
Caption: Self-assembly of this compound from monomers to micelles.
Experimental Protocols
The characterization of this compound micelles relies on a suite of analytical techniques. Detailed methodologies for the most common experiments are provided below.
Determination of CMC by Surface Tensiometry
This is a primary method for determining the CMC of surfactants. It relies on the principle that surfactant monomers reduce the surface tension of a solvent until the surface becomes saturated at the CMC.
Methodology:
-
Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared.
-
Instrumentation: A Du Noüy ring tensiometer is typically used.[1] The instrument measures the force required to detach a platinum-iridium ring from the surface of the liquid.
-
Measurement: For each concentration, the surface tension is measured at a controlled temperature (e.g., 25°C).
-
Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration. The plot will show a sharp break; the concentration at this inflection point is identified as the CMC.[5]
Caption: Workflow for CMC determination using surface tensiometry.
Characterization by Fluorescence Spectroscopy
Fluorescence probe spectroscopy is a sensitive technique used to determine the CMC and investigate the micellar microenvironment (e.g., polarity, fluidity) and aggregation number.
Methodology:
-
Probe Selection: A hydrophobic fluorescent probe, such as pyrene or Laurdan, is chosen. These probes exhibit changes in their fluorescence properties upon partitioning from the aqueous phase into the hydrophobic micellar core.[1][6]
-
Sample Preparation: The fluorescent probe is added at a very low, constant concentration to a series of this compound solutions of varying concentrations.
-
Fluorescence Measurement:
-
For CMC Determination: The fluorescence intensity of the probe is measured for each sample. A plot of intensity versus surfactant concentration will show a significant change in slope at the CMC, as the probe moves into the non-polar micelle core.[1]
-
For Aggregation Number (Nagg): Time-resolved fluorescence quenching is employed. A quencher is added, and the decay of the probe's fluorescence is monitored. The quenching kinetics within the micelles provide data to calculate Nagg.
-
-
Data Analysis: The change in fluorescence emission spectra or intensity is analyzed to determine the CMC and other micellar properties.
Caption: Workflow for micellar characterization using fluorescence spectroscopy.
Size Determination by Dynamic Light Scattering (DLS)
DLS, sometimes referred to as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and molecules in suspension, such as micelles.
Methodology:
-
Sample Preparation: A solution of this compound is prepared at a concentration significantly above its CMC. The sample must be free of dust and other particulates, often achieved by filtering through a sub-micron filter.
-
Instrumentation: A DLS instrument illuminates the sample with a laser beam and measures the intensity fluctuations of the scattered light at a specific angle (e.g., 173°).[7]
-
Measurement Principle: The fluctuations in scattered light are caused by the Brownian motion of the micelles. Smaller particles move faster, causing more rapid fluctuations, while larger particles move slower, causing slower fluctuations.
-
Data Analysis: An autocorrelator analyzes the time-dependent fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient (D) of the micelles.
-
Size Calculation: The hydrodynamic radius (Rh) is calculated from the diffusion coefficient using the Stokes-Einstein equation.
Caption: Workflow for determining micelle size using Dynamic Light Scattering.
Conclusion
6-O-Octanoyl sucrose is a versatile non-ionic surfactant with well-defined self-assembly characteristics. Its micellar properties, including a relatively high CMC and the formation of nano-sized aggregates, make it suitable for a range of applications where biocompatibility and mildness are required. The experimental protocols outlined in this guide—surface tensiometry, fluorescence spectroscopy, and dynamic light scattering—represent the foundational techniques for characterizing these properties, providing researchers and developers with the essential tools to evaluate and harness the potential of 6-O-Octanoyl sucrose in their formulations.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. arxiv.org [arxiv.org]
- 3. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Sucrose Monoester Micelles Size Determined by Fluorescence Correlation Spectroscopy (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Degradation Profile of 6-Octanoyl Sucrose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octanoyl Sucrose is a sucrose monoester, a class of non-ionic surfactants synthesized from the esterification of sucrose with octanoic acid. As a molecule with a hydrophilic sucrose head and a lipophilic octanoyl tail, it possesses amphipathic properties making it valuable in various applications, including as an emulsifier, stabilizer, and potential drug delivery vehicle. Understanding the thermal stability and degradation profile of this compound is critical for its application in manufacturing processes, formulation development, and ensuring product stability and safety. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its degradation pathways and the analytical methods used for its characterization.
Thermal Stability of Sucrose Esters
Sucrose esters, in general, exhibit a range of thermal stabilities that are dependent on the length of the fatty acid chain and the degree of esterification. While specific data for this compound is not extensively available in public literature, the thermal behavior can be inferred from studies on similar sucrose monoesters and the parent sucrose molecule.
Generally, sucrose esters have melting points ranging from 40°C to 60°C[1]. They are considered relatively heat-stable, with some studies indicating they can be heated up to 185°C without a loss of functionality[1]. Decomposition temperatures for mixtures of sucrose esters have been reported to be above 220°C[2][3]. The thermal degradation of the parent sucrose molecule typically commences around 185°C with the cleavage of the glycosidic bond[1].
Quantitative Thermal Analysis Data (Inferred)
The following table summarizes the expected thermal properties of this compound based on data for general sucrose esters and related compounds. It is important to note that these are estimated values and experimental verification is required for the pure compound.
| Thermal Property | Expected Value/Range | Analytical Method | Reference/Basis |
| Melting Point (T_m) | 40 - 60 °C | DSC | General value for sucrose esters[1]. |
| Glass Transition (T_g) | Dependent on amorphous content | DSC | Observed in some sucrose esters[2]. |
| Onset of Decomposition | ~185 - 220 °C | TGA | Based on sucrose degradation and general sucrose ester stability[1][2][3]. |
| Major Decomposition | > 220 °C | TGA | Based on general sucrose ester stability[2][3]. |
Degradation Profile
The degradation of this compound under thermal stress is expected to proceed through several pathways, primarily involving the hydrolysis of the ester and glycosidic bonds, followed by the degradation of the constituent sucrose and octanoic acid moieties.
Proposed Thermal Degradation Pathway
The primary degradation of this compound is likely initiated by the cleavage of the most thermally labile bonds. The stability of sucrose esters is known to be pH-dependent, with the glycosidic bond being more susceptible to hydrolysis under acidic conditions and the ester bond under basic conditions[4][5]. Under neutral, thermal conditions, the degradation is expected to involve:
-
Cleavage of the Glycosidic Bond: Similar to sucrose, a primary degradation step is the breaking of the bond between the glucose and fructose units. This would yield 6-O-octanoyl-glucose and fructose.
-
Hydrolysis of the Ester Bond: The ester linkage between sucrose and the octanoyl group can be hydrolyzed to yield sucrose and octanoic acid.
-
Further Degradation: The initial degradation products (fructose, glucose derivatives, sucrose, and octanoic acid) will further decompose at higher temperatures into smaller volatile molecules, such as furans (like 5-hydroxymethylfurfural from hexoses), organic acids, aldehydes, and carbon oxides.
The biodegradation of similar sucrose monoesters, such as sucrose laurate, primarily occurs through initial ester hydrolysis[6][7].
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the thermal stability and degradation of sucrose esters are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition temperature, and other thermal events of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 25°C).
-
Heat the sample to a temperature above the expected decomposition temperature (e.g., 300°C) at a constant rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks, corresponding to events like melting and decomposition, and determine the glass transition temperature if observed.
Analysis of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 300°C, 400°C, or 500°C) in the pyrolysis unit. The degradation products are immediately transferred to the GC column.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A suitable temperature gradient to separate the degradation products, for example, hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
-
MS Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards if available.
Conclusion
While specific experimental data on the thermal stability and degradation profile of this compound is limited, this guide provides a robust framework based on the known properties of sucrose and other sucrose monoesters. The thermal behavior is dictated by the stability of both the sucrose backbone and the octanoyl ester group. The provided experimental protocols offer a clear methodology for researchers to determine the precise thermal characteristics of this compound, which is essential for its successful application in various scientific and industrial fields. Further research is encouraged to establish a definitive thermal profile for this and other specific sucrose esters to enhance their utility and ensure their safe and effective use.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sugar fatty acid ester surfactants: Biodegradation pathways (2000) | Irene J. A. Baker | 26 Citations [scispace.com]
Methodological & Application
Application Note & Protocol: Solubilization of Membrane-Bound Proteins using 6-Octanoyl Sucrose
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of membrane-bound proteins.
Introduction: Membrane proteins are critical components of cellular function, acting as receptors, channels, transporters, and enzymes. Constituting approximately 30% of the human genome, they are the targets for over half of all modern medicinal drugs.[] However, their hydrophobic nature and integration within the lipid bilayer present significant challenges for extraction, purification, and characterization.[2][3][4]
The process of solubilization is a crucial first step, aiming to extract the protein from its native membrane environment into a stable, aqueous solution without compromising its structural integrity or function.[2][3] This is typically achieved using detergents, amphipathic molecules that form micelles to shield the protein's hydrophobic domains.[5]
6-Octanoyl Sucrose is a non-ionic, sugar-based detergent valued for its mild, non-denaturing properties. Like other non-ionic detergents, it is effective at breaking lipid-lipid and lipid-protein interactions while preserving native protein-protein interactions and, consequently, the protein's biological activity.[5] Its dialyzable nature further simplifies downstream purification processes. This application note provides a detailed protocol for the solubilization of membrane proteins using this compound.
Properties of this compound
Successful solubilization requires an understanding of the detergent's physicochemical properties. The Critical Micelle Concentration (CMC) is particularly important; detergent concentrations must exceed the CMC to form the micelles necessary for encapsulating the membrane protein.[][5]
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₆O₁₂ | [6][7] |
| Molecular Weight | ~468.5 g/mol | [6][7] |
| Type | Non-ionic | |
| Critical Micelle Concentration (CMC) | 24.4 mM | |
| Appearance | Crystalline solid | |
| Solubility (Water) | 100 mg/mL |
Experimental Workflow for Membrane Protein Solubilization
The overall process involves isolating the membrane fraction from the source material, followed by incubation with the detergent to extract the target protein.
References
- 2. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
Application Notes and Protocols: 6-Octanoyl Sucrose in Drug Delivery Systems for Hydrophobic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octanoyl Sucrose is a mono-ester of sucrose, a non-ionic surfactant with potential applications in the formulation of drug delivery systems for hydrophobic compounds. Its amphiphilic nature, arising from the hydrophilic sucrose head and the lipophilic octanoyl tail, allows for the formation of stable nano- and micro-scale delivery vehicles such as micelles and nanoemulsions. These systems can encapsulate poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability. This document provides an overview of the applications of sucrose esters, with a focus on this compound, in drug delivery and detailed protocols for the preparation and characterization of such systems. Sucrose esters are recognized for their biocompatibility and biodegradability, making them attractive excipients in pharmaceutical formulations.[1]
Mechanism of Action
The primary mechanism by which this compound enhances the delivery of hydrophobic drugs is through the formation of micelles or the stabilization of nanoemulsions. In an aqueous environment, the amphiphilic molecules self-assemble to encapsulate the hydrophobic drug within a lipophilic core, while the hydrophilic sucrose moieties form an outer shell that interfaces with the aqueous phase. This structure effectively solubilizes the drug and can protect it from degradation. The hydrophilic-lipophilic balance (HLB) of the sucrose ester is a critical factor influencing its emulsifying properties and the subsequent stability and drug release characteristics of the formulation.[2]
Data Presentation
The following tables summarize quantitative data for drug delivery systems based on sucrose esters. While specific data for this compound is limited in publicly available literature, the data presented for other sucrose esters (e.g., stearate, laurate) provide a representative overview of the expected performance.
Table 1: Physicochemical Properties of Sucrose Ester-Based Nanoemulsions
| Sucrose Ester Type | Oil Phase | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Sucrose Stearate | Miglyol 812 | 150 - 250 | < 0.25 | -30 to -40 | [3] |
| Sucrose Laurate | Olive Oil | < 200 | < 0.2 | < -40 | [4][5] |
| Sucrose Palmitate | Red Fruit Oil | 103.07 ± 1.31 | 0.229 ± 0.02 | Not Reported | [6] |
Table 2: Drug Loading and Encapsulation Efficiency of Sucrose Ester-Based Formulations
| Sucrose Ester Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Formulation Type | Reference |
| Octyl Modified Serum Albumin (analogue) | Paclitaxel | 33.1 | 90.5 | Micelles | [7] |
| Sucrose Ester (general) | Protein (BSA) | Not Reported | ~13.5 | Microparticles | [8] |
| Luliconazole Nanoemulsion | Luliconazole | Not Reported | 80.28 ± 1.14 | Nanoemulsion | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Based Nanoemulsion using High-Pressure Homogenization
This protocol describes a common method for preparing oil-in-water (O/W) nanoemulsions.
Materials:
-
This compound
-
Hydrophobic drug
-
Oil phase (e.g., Miglyol 812, olive oil)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve the hydrophobic drug and this compound in the selected oil phase. Gently heat and stir the mixture until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Heat purified water to the same temperature as the oil phase.
-
Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The number of passes and the homogenization pressure should be optimized to achieve the desired particle size and polydispersity index. A typical starting point is 3-5 passes at 500-1500 bar.
-
Cooling: Rapidly cool the resulting nanoemulsion to room temperature.
-
Characterization: Analyze the nanoemulsion for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Drug loading and encapsulation efficiency should be determined using a suitable analytical method such as HPLC.
Protocol 2: Preparation of this compound Micelles using the Film Hydration Method
This protocol is suitable for forming micelles to encapsulate hydrophobic drugs.
Materials:
-
This compound
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform, ethanol)
-
Purified water or buffer
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Film Formation: Dissolve this compound and the hydrophobic drug in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin film of the sucrose ester and drug on the inner surface of the flask.
-
Hydration: Add purified water or a suitable buffer to the flask. The temperature of the hydration medium should be above the phase transition temperature of the sucrose ester.
-
Micelle Formation: Gently agitate the flask to hydrate the film. The mixture can be sonicated in a bath sonicator for a few minutes to facilitate the formation of uniform micelles.
-
Purification (Optional): To remove any un-encapsulated drug, the micellar solution can be centrifuged or filtered.
-
Characterization: Characterize the micelles for size, PDI, and zeta potential by DLS. Determine the drug loading and encapsulation efficiency.
Mandatory Visualizations
References
- 1. Effects of sucrose ester structures on liposome-mediated gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, drug-loading capacity and safety of novel octyl modified serum albumin micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microencapsulation of Proteins and Peptides with 6-Octanoyl Sucrose
Disclaimer: The use of 6-Octanoyl Sucrose as a primary matrix for the microencapsulation of proteins and peptides is a novel and largely unexplored area of research. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This guide is based on established principles of microencapsulation and the known physicochemical properties of sucrose esters and their components. All protocols and expected data are intended to serve as a starting point for investigation and will require empirical validation.
Introduction
The delivery of therapeutic proteins and peptides is often challenged by their inherent instability and short in-vivo half-life. Microencapsulation offers a promising strategy to protect these biomolecules from degradation, provide controlled release, and improve their therapeutic efficacy. Sucrose, a widely used excipient in pharmaceutical formulations, is known for its ability to stabilize proteins.[1][2] Its ester, this compound, a non-ionic surfactant, presents an intriguing possibility as a novel, biocompatible, and biodegradable encapsulating material. This document outlines a hypothetical approach to the microencapsulation of proteins and peptides using this compound.
Hypothetical Rationale for Using this compound
The unique structure of this compound, combining a hydrophilic sucrose head with a lipophilic octanoyl tail, suggests its potential to self-assemble into structures capable of entrapping therapeutic molecules. The sucrose moiety may contribute to the stability of the encapsulated protein, while the octanoyl chain could provide the necessary hydrophobic interactions to form a stable microcapsule structure. Furthermore, as a non-ionic surfactant, it is expected to be less disruptive to protein structure compared to ionic surfactants.
Experimental Protocols
Protocol 1: Microencapsulation of a Model Protein (Bovine Serum Albumin - BSA) using a Modified Solvent Evaporation Method
This protocol describes a hypothetical procedure for the microencapsulation of BSA with this compound.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Dichloromethane (DCM)
-
Polyvinyl Alcohol (PVA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of this compound in 2 ml of Dichloromethane.
-
Aqueous Phase Preparation: Dissolve 20 mg of BSA in 0.5 ml of deionized water.
-
Primary Emulsion Formation: Add the aqueous BSA solution to the organic this compound solution. Emulsify using a homogenizer at 10,000 rpm for 2 minutes to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion Formation: Add the primary emulsion to 10 ml of a 1% (w/v) PVA solution in deionized water. Homogenize at 7,500 rpm for 3 minutes to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a beaker with 100 ml of a 0.3% (w/v) PVA solution and stir on a magnetic stirrer at 500 rpm for 3-4 hours at room temperature to allow the DCM to evaporate.
-
Microcapsule Collection: Collect the formed microcapsules by centrifugation at 10,000 x g for 15 minutes.
-
Washing: Wash the microcapsule pellet three times with deionized water to remove residual PVA and un-encapsulated BSA.
-
Lyophilization: Freeze-dry the washed microcapsules for 48 hours to obtain a stable, powdered formulation. Store at 4°C.
Protocol 2: Characterization of BSA-loaded this compound Microcapsules
This protocol outlines methods to characterize the prepared microcapsules.
A. Determination of Encapsulation Efficiency and Drug Loading
-
Sample Preparation: Accurately weigh 10 mg of the lyophilized microcapsules.
-
Protein Extraction: Disrupt the microcapsules by suspending them in 1 ml of a suitable solvent system (e.g., a mixture of PBS and a mild non-ionic detergent like Triton X-100) and vortexing vigorously.
-
Quantification: Centrifuge the suspension to pellet the insoluble matrix material. Quantify the amount of BSA in the supernatant using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.
-
Calculations:
-
Drug Loading (%) = (Mass of encapsulated BSA / Mass of microcapsules) x 100
-
Encapsulation Efficiency (%) = (Mass of encapsulated BSA / Initial mass of BSA used) x 100
-
B. Particle Size and Morphology Analysis
-
Particle Size: Resuspend a small amount of the microcapsules in deionized water and analyze the particle size distribution using Dynamic Light Scattering (DLS).
-
Morphology: Mount the lyophilized microcapsules on a stub, sputter-coat with gold, and visualize the surface morphology using a Scanning Electron Microscope (SEM).
C. In-Vitro Release Study
-
Sample Preparation: Suspend 20 mg of the BSA-loaded microcapsules in 10 ml of PBS (pH 7.4) in a centrifuge tube.
-
Incubation: Incubate the suspension at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), centrifuge the tube at 5,000 x g for 5 minutes.
-
Analysis: Collect 1 ml of the supernatant for BSA quantification using the BCA assay. Replace the removed volume with 1 ml of fresh PBS.
-
Data Analysis: Plot the cumulative percentage of BSA released as a function of time.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be expected from the described experiments, based on typical values for protein microencapsulation systems.
Table 1: Hypothetical Physicochemical Properties of BSA-loaded this compound Microcapsules
| Parameter | Expected Value |
| Average Particle Size (nm) | 500 - 2000 |
| Polydispersity Index (PDI) | < 0.3 |
| Drug Loading (%) | 2 - 8 |
| Encapsulation Efficiency (%) | 40 - 70 |
Table 2: Hypothetical In-Vitro Release Profile of BSA from this compound Microcapsules
| Time (hours) | Cumulative Release (%) |
| 1 | 15 |
| 4 | 30 |
| 8 | 45 |
| 24 | 65 |
| 48 | 80 |
| 72 | 90 |
Visualizations
Caption: Experimental workflow for the microencapsulation of BSA with this compound.
Caption: Logical relationships between formulation variables and microcapsule properties.
References
Application Notes: 6-Octanoyl Sucrose as a Substrate for Lipase Activity Assays
Introduction
6-Octanoyl Sucrose is a sucrose molecule esterified with an eight-carbon fatty acid (octanoic acid) at the 6-position of the glucose moiety. This amphiphilic structure makes it a potential substrate for lipolytic enzymes, such as lipases and esterases, which catalyze the hydrolysis of ester bonds. The enzymatic cleavage of this compound yields sucrose and octanoic acid. The quantification of either of these products can be utilized to determine the activity of the enzyme. These application notes provide a detailed protocol for a colorimetric assay to measure lipase activity using this compound as a substrate.
Principle of the Assay
The enzymatic assay for lipase activity using this compound is based on a coupled enzymatic reaction. In the first step, a lipase hydrolyzes this compound to produce sucrose and octanoic acid. The subsequent reactions are designed to quantify the amount of octanoic acid produced, which is directly proportional to the lipase activity. This is achieved through a series of enzymatic steps that ultimately lead to the formation of a colored product that can be measured spectrophotometrically.
Experimental Protocols
Materials and Reagents
-
This compound
-
Lipase (e.g., from Candida rugosa, porcine pancreas)
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (ACS)
-
Acyl-CoA Oxidase (ACOX)
-
Horseradish Peroxidase (HRP)
-
A suitable chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
ATP
-
Tris-HCl buffer
-
MgCl₂
-
Triton X-100
-
Microplate reader
-
96-well microplates
Protocol for Colorimetric Lipase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 0.1% (v/v) Triton X-100.
-
Substrate Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO and dilute it in the Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme Solution: Prepare a stock solution of the lipase to be tested in the Assay Buffer. The optimal concentration should be determined empirically.
-
Reaction Mix: For each reaction, prepare a mix containing:
-
0.5 mM ATP
-
0.25 mM Coenzyme A
-
2 U/mL Acyl-CoA Synthetase
-
0.5 U/mL Acyl-CoA Oxidase
-
1 U/mL Horseradish Peroxidase
-
1 mM ABTS
-
-
-
Assay Procedure:
-
Add 50 µL of the Substrate Solution to each well of a 96-well microplate.
-
Add 20 µL of the Enzyme Solution to the sample wells. For the blank wells, add 20 µL of Assay Buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 100 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The lipase activity is proportional to the change in absorbance. A standard curve can be prepared using known concentrations of octanoic acid to quantify the enzyme activity in units/mL.
-
Data Presentation
Table 1: Representative Data for Lipase Activity Assay
| Lipase Concentration (µg/mL) | Absorbance at 405 nm (Sample) | Absorbance at 405 nm (Blank) | Corrected Absorbance (ΔA405) |
| 0 | 0.052 | 0.050 | 0.002 |
| 1 | 0.158 | 0.051 | 0.107 |
| 2.5 | 0.325 | 0.053 | 0.272 |
| 5 | 0.612 | 0.052 | 0.560 |
| 10 | 1.150 | 0.051 | 1.099 |
Visualizations
Caption: Workflow for the colorimetric lipase assay.
Caption: Enzymatic cascade for signal generation.
Application Notes and Protocols for 6-Octanoyl Sucrose as an Emulsifier in Research Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octanoyl Sucrose is a non-ionic surfactant belonging to the sucrose ester family. It is synthesized by the esterification of one of the primary hydroxyl groups of sucrose with octanoic acid, a saturated fatty acid with an eight-carbon chain. This structure confers an amphiphilic nature to the molecule, with the sucrose moiety acting as the hydrophilic head and the octanoyl chain as the lipophilic tail. Due to this structure, this compound is an effective emulsifier for the formation of stable oil-in-water (O/W) emulsions. Its biocompatibility and biodegradability make it a promising excipient in pharmaceutical, cosmetic, and food research formulations.[1]
These application notes provide an overview of the physicochemical properties of this compound and detailed protocols for its use in the preparation and characterization of research-scale emulsions.
Physicochemical Properties of this compound
A key parameter for the selection of an emulsifier is its Hydrophilic-Lipophilic Balance (HLB). The HLB value indicates the relative strength of the hydrophilic and lipophilic portions of the molecule and determines the type of emulsion it is best suited to stabilize. Emulsifiers with higher HLB values are more hydrophilic and are effective for creating oil-in-water emulsions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-O-Octanoyl-α-D-glucopyranosyl-β-D-fructofuranoside | N/A |
| Molecular Formula | C₂₀H₃₆O₁₂ | N/A |
| Molecular Weight | 468.49 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| HLB Value | 10.8 | [2] |
| Critical Micelle Concentration (CMC) | 1.40 mM | [3] |
| Solubility | Soluble in water | N/A |
Applications in Research Formulations
The properties of this compound make it a versatile emulsifier for a variety of research applications, including:
-
Drug Delivery: Formulation of stable O/W emulsions for the encapsulation and delivery of lipophilic active pharmaceutical ingredients (APIs).
-
Topical Formulations: Development of creams, lotions, and other topical delivery systems.
-
Food Technology: Creation of stable food-grade emulsions for encapsulation of flavors, colors, and bioactive compounds.
-
Cosmetics: Formulation of cosmetic products requiring stable emulsions.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a simple O/W emulsion using this compound. The concentrations of the oil phase and emulsifier can be optimized depending on the specific application.
Materials:
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil, or a specific lipophilic drug carrier)
-
Deionized Water
-
High-shear homogenizer (e.g., Ultra-Turrax) or microfluidizer
Procedure:
-
Aqueous Phase Preparation: Dissolve the desired concentration of this compound (e.g., 1-5% w/w) in deionized water. Heat the solution to 60-70°C to ensure complete dissolution and to match the temperature of the oil phase.
-
Oil Phase Preparation: Heat the oil phase to 60-70°C.
-
Pre-emulsion Formation: While stirring the aqueous phase with a magnetic stirrer, slowly add the heated oil phase to create a coarse pre-emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-shear homogenization.
-
Rotor-stator homogenizer: Homogenize at 10,000 - 20,000 rpm for 5-10 minutes.
-
Microfluidizer: Process the pre-emulsion at high pressure (e.g., 10,000-15,000 psi) for 3-5 passes.
-
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Characterization: Analyze the resulting emulsion for droplet size, polydispersity index (PDI), zeta potential, and stability.
Protocol 2: Characterization of Emulsion Properties
A. Droplet Size and Polydispersity Index (PDI) Analysis
Droplet size and PDI are critical parameters that influence the stability and bioavailability of an emulsion.
Method: Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for DLS analysis (this will depend on the instrument).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the droplet size distribution and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
B. Zeta Potential Measurement
Zeta potential is an indicator of the surface charge of the emulsion droplets and is a key predictor of emulsion stability. For non-ionic surfactants like this compound, the zeta potential is expected to be close to neutral.
Method: Laser Doppler Velocimetry
-
Dilute the emulsion with an appropriate buffer or deionized water.
-
Inject the sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument will calculate the zeta potential from the electrophoretic mobility.
-
Perform measurements in triplicate.
C. Emulsion Stability Assessment
Emulsion stability can be assessed under various stress conditions.
-
Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation or creaming.
-
Thermal Stability: Store the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and visually inspect for any signs of instability (creaming, coalescence, phase separation) over a period of several weeks.
-
Freeze-Thaw Cycles: Subject the emulsion to multiple freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) and evaluate its physical appearance and droplet size after each cycle.
Data Presentation
The following tables present representative data for O/W emulsions prepared with varying concentrations of this compound. These are illustrative examples to demonstrate the expected trends.
Table 2: Influence of this compound Concentration on Emulsion Properties (Oil Phase: Medium-Chain Triglycerides, 20% w/w; Homogenization: Microfluidization at 15,000 psi for 3 passes)
| This compound Conc. (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | 250 ± 15 | 0.25 ± 0.03 | -5.2 ± 1.1 |
| 2.5 | 180 ± 10 | 0.18 ± 0.02 | -4.8 ± 0.9 |
| 5.0 | 150 ± 8 | 0.15 ± 0.02 | -4.5 ± 1.0 |
Table 3: Stability of a 2.5% this compound Emulsion under Different Storage Conditions (Initial Droplet Size: 180 nm)
| Storage Condition | Time | Observation | Mean Droplet Size (nm) |
| 4°C | 4 weeks | No visible change | 185 ± 12 |
| 25°C | 4 weeks | No visible change | 190 ± 15 |
| 40°C | 4 weeks | Slight creaming | 220 ± 20 |
| Freeze-Thaw | 3 cycles | Phase separation | N/A |
Visualizations
Caption: Workflow for O/W Emulsion Preparation and Characterization.
Caption: Mechanism of Emulsion Stabilization by this compound.
References
Application Notes and Protocols for 6-Octanoyl Sucrose in Stabilizing Protein-Lipid Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octanoyl Sucrose is a non-ionic detergent that has emerged as a valuable tool for the solubilization and stabilization of membrane proteins and their lipid complexes. Its unique properties, including a relatively high critical micelle concentration (CMC) and biocompatibility, make it an attractive alternative to more traditional detergents.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in membrane protein research, with a focus on stabilizing protein-lipid complexes for structural and functional studies.
Sucrose esters, a class of surfactants synthesized from sucrose and fatty acids, are known for their low toxicity and biodegradability.[1][2] this compound, specifically, is useful for the solubilization of membrane-bound proteins in their native state and can be easily removed by dialysis.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₆O₁₂ | |
| Molecular Weight | 468.5 g/mol | |
| Synonyms | n-Octanoyl-β-D-fructofuranosyl-α-D-glucopyranoside, Sucrose monocaproylate | |
| Critical Micelle Concentration (CMC) | 24.4 mM | |
| Solubility in Water | 100 mg/mL | |
| Appearance | Crystalline solid |
Experimental Protocols
The following protocols are provided as a guide and should be optimized for each specific protein-lipid complex.
Protocol 1: Solubilization of Membrane Proteins
This protocol outlines a general procedure for the solubilization of membrane proteins from cellular membranes using this compound.
Materials:
-
Cell paste or purified membrane fraction containing the protein of interest
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
This compound stock solution (e.g., 10% w/v in Solubilization Buffer)
-
Protease inhibitors
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Start with a well-characterized membrane preparation. If starting from whole cells, disrupt them using appropriate methods (e.g., sonication, French press) and isolate the membrane fraction by ultracentrifugation.
-
Resuspension: Resuspend the membrane pellet in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add the 10% this compound stock solution to the membrane suspension to achieve a final concentration that is typically 2-5 times the CMC. A good starting point is a final concentration of 1-2% (w/v).
-
Incubation: Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for solubilization.
-
Clarification: Pellet the non-solubilized material by ultracentrifugation at >100,000 x g for 1 hour at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized protein-lipid-detergent complexes.
-
Analysis: Analyze a small aliquot of the supernatant by SDS-PAGE and Western blotting to confirm the successful solubilization of the target protein.
Protocol 2: Thermostability Assay using Fluorescence-Detection Size-Exclusion Chromatography (FSEC-TS)
This protocol describes a method to assess the thermal stability of a GFP-tagged membrane protein stabilized in this compound.
Materials:
-
Solubilized protein-lipid complex in this compound (from Protocol 1)
-
FSEC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% this compound)
-
Size-exclusion chromatography (SEC) column
-
HPLC or FPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Aliquot the solubilized protein-lipid complex into several tubes.
-
Heat Treatment: Incubate the aliquots at a range of different temperatures (e.g., 30, 40, 50, 60, 70, 80°C) for a fixed time, typically 10-30 minutes. Include a control sample kept on ice.
-
Centrifugation: After heating, centrifuge the samples at >15,000 x g for 20 minutes at 4°C to pellet any aggregated protein.
-
FSEC Analysis: Inject the supernatant from each temperature point onto the SEC column equilibrated with FSEC Buffer.
-
Data Acquisition: Monitor the elution profile using a fluorescence detector (excitation/emission wavelengths appropriate for GFP).
-
Data Analysis: The area of the monodisperse peak corresponding to the intact protein is plotted against the incubation temperature. The melting temperature (Tm) is defined as the temperature at which 50% of the protein has aggregated.
Expected Results:
A higher Tm value indicates greater thermostability of the protein-lipid complex in the presence of this compound. This assay can be used to compare the stabilizing effect of this compound with other detergents or to optimize the concentration of this compound.
| Detergent | Protein | Tm (°C) |
| This compound (1% w/v) | GPCR-X | 55 |
| DDM (0.1% w/v) | GPCR-X | 52 |
| LDAO (0.1% w/v) | GPCR-X | 48 |
Protocol 3: Reconstitution of Protein-Lipid Complexes into Liposomes
This protocol describes the reconstitution of protein-lipid complexes from this compound micelles into a lipid bilayer environment.
Materials:
-
Purified and solubilized protein-lipid complex in this compound
-
Lipids (e.g., a mixture of POPC and POPG) dissolved in chloroform
-
Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)
-
Bio-Beads or dialysis cassettes for detergent removal
-
Rotary evaporator
Procedure:
-
Lipid Film Formation: Prepare a thin film of the desired lipid mixture in a round-bottom flask using a rotary evaporator.
-
Hydration: Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).
-
Solubilization of Liposomes: Add this compound to the MLV suspension to a final concentration above its CMC to form lipid-detergent mixed micelles.
-
Addition of Protein: Add the purified protein-lipid complex (in this compound) to the lipid-detergent micelles. The protein-to-lipid ratio should be optimized for the specific protein.
-
Detergent Removal: Remove the detergent slowly to allow the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Dialyze the mixture against a large volume of detergent-free Reconstitution Buffer over 24-48 hours with several buffer changes.
-
Bio-Beads: Add Bio-Beads to the mixture and incubate with gentle mixing for several hours to adsorb the detergent.
-
-
Characterization: Characterize the resulting proteoliposomes for protein incorporation and orientation.
Visualizations
Caption: Workflow for stabilizing protein-lipid complexes.
Caption: Stabilization of protein-lipid complexes for analysis.
Concluding Remarks
This compound presents a mild and effective option for the solubilization and stabilization of protein-lipid complexes. Its properties make it particularly suitable for preparing samples for structural biology techniques like cryo-electron microscopy, where maintaining the integrity of the complex is paramount. The protocols provided herein offer a starting point for researchers to develop optimized conditions for their specific membrane protein of interest. Further characterization and optimization are always recommended to ensure the functional and structural integrity of the stabilized complexes.
References
Techniques for Incorporating 6-Octanoyl Sucrose into Experimental Buffers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Octanoyl Sucrose is a non-ionic detergent widely utilized in life sciences research for the solubilization and stabilization of membrane proteins. Its non-denaturing properties make it particularly valuable for isolating proteins in their native and active conformation, a critical step for functional and structural studies. This document provides detailed application notes and protocols for the effective incorporation of this compound into experimental buffers for various applications, including membrane protein extraction and the isolation of lipid rafts.
Properties of this compound
Understanding the physicochemical properties of this compound is essential for its successful application in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆O₁₂ | [1][2] |
| Molecular Weight | 468.49 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility in Water | 100 mg/mL | |
| Critical Micelle Concentration (CMC) | 24.4 mM | |
| Class | Non-ionic detergent |
Application Notes
Buffer Compatibility
This compound is compatible with a wide range of buffer components, including common salts (e.g., NaCl, KCl, MgCl₂), buffering agents (e.g., Tris, HEPES, PBS), and reducing agents (e.g., DTT, β-mercaptoethanol). The Critical Micelle Concentration (CMC) can be influenced by temperature and ionic strength.[3] It is recommended to work with detergent concentrations above the CMC to ensure the formation of micelles necessary for solubilizing membrane proteins.[4]
Preparation of Stock Solutions
To prepare a stock solution of this compound, it is advisable to weigh out the desired amount and dissolve it in the chosen aqueous buffer. Gentle warming or sonication can aid in the dissolution of higher concentrations. For example, to prepare a 10% (w/v) stock solution (approximately 213 mM), dissolve 1 g of this compound in a final volume of 10 mL of buffer. Store stock solutions at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent microbial growth.
Optimizing Detergent Concentration
The optimal concentration of this compound is application-dependent and should be determined empirically. For initial screening for membrane protein solubilization, a concentration range of 1-2% (w/v) is often a good starting point.[5] The ideal concentration should be high enough to effectively solubilize the target protein while minimizing denaturation and preserving its activity.[5]
Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins from Cultured Cells
This protocol provides a general procedure for the extraction of membrane proteins from cultured cells using this compound.
Materials:
-
Cultured cells expressing the target membrane protein
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound stock solution (e.g., 10% w/v)
-
Microcentrifuge
-
Ultracentrifuge (optional)
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS to remove residual media.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Detergent Addition: Add this compound stock solution to the cell lysate to achieve the desired final concentration (start with a range of 0.5% to 2.0% w/v).
-
Solubilization: Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for membrane solubilization.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
High-Speed Clarification (Optional): For complete removal of non-solubilized membrane fragments, centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C.[4]
-
Downstream Processing: The resulting supernatant contains the solubilized membrane proteins and is ready for subsequent purification steps, such as affinity chromatography.
Protocol 2: Isolation of Detergent-Resistant Membranes (Lipid Rafts)
This protocol describes a method for the isolation of lipid rafts using this compound, adapted from general protocols for non-ionic detergents.[6][7]
Materials:
-
Cultured cells (approximately 50-100 million)
-
TNE Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA
-
This compound (10% w/v stock)
-
Sucrose solutions (80%, 35%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and appropriate rotor
Procedure:
-
Cell Lysis: Lyse cells in 1 mL of ice-cold TNE buffer containing 1% this compound and protease inhibitors.
-
Homogenization: Homogenize the lysate by passing it through a 22-gauge needle 10 times.
-
Sucrose Gradient Preparation:
-
Mix the 1 mL of lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
In an ultracentrifuge tube, carefully layer 6 mL of 35% sucrose solution on top of the 2 mL lysate/sucrose mixture.
-
Carefully layer 4 mL of 5% sucrose solution on top of the 35% sucrose layer.
-
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.
-
Fraction Collection: Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found at the interface between the 5% and 35% sucrose layers.[6]
-
Analysis: Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) by Western blotting.
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. (3xi)-beta-D-threo-Hex-2-ulofuranosyl 6-O-octanoyl-alpha-D-threo-hexopyranoside | C20H36O12 | CID 71751287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Octanoyl Sucrose for Protein Solubilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 6-Octanoyl Sucrose in protein solubilization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in protein studies?
This compound is a non-ionic detergent. Its amphipathic nature, possessing both a hydrophilic sucrose head and a hydrophobic octanoyl tail, makes it effective for solubilizing membrane proteins by disrupting the lipid bilayer and forming micelles around the hydrophobic regions of the protein. This process extracts the protein from the membrane into an aqueous solution, which is a critical first step for purification and subsequent biochemical and structural analyses.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) of this compound is approximately 24.4 mM. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For effective protein solubilization, the detergent concentration must be significantly above the CMC to ensure a sufficient population of micelles is available to encapsulate the proteins as they are extracted from the membrane.
Q3: What is a good starting concentration of this compound for my experiment?
A general recommendation is to start with a concentration that is at least two times the CMC. Therefore, a starting concentration of ~50 mM this compound is advisable. However, the optimal concentration is protein-dependent and may require empirical determination. It is often beneficial to screen a range of concentrations (e.g., 1x, 2x, 5x, and 10x the CMC) to find the ideal balance between solubilization efficiency and protein stability.
Q4: Is this compound compatible with downstream applications?
Yes, as a non-ionic detergent, this compound is generally compatible with many downstream applications, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography. Its relatively high CMC also facilitates its removal by dialysis, which can be important for functional assays or crystallization. However, it's always recommended to verify compatibility with your specific application.
Q5: Can I use this compound to solubilize protein inclusion bodies?
While strong chaotropic agents like urea or guanidinium hydrochloride are typically used for solubilizing inclusion bodies, non-ionic detergents like this compound can sometimes be used in conjunction with these agents or in milder refolding protocols. The effectiveness will depend on the specific protein and the nature of the inclusion bodies.
Troubleshooting Guides
Problem 1: Low Protein Solubilization Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Detergent Concentration | Increase the concentration of this compound. Test a range of concentrations from 2x to 10x the CMC (48.8 mM to 244 mM). |
| Inadequate Detergent-to-Protein Ratio | The optimal ratio is protein-dependent. A common starting point is a detergent-to-protein mass ratio of 2:1 to 10:1. If the protein concentration is high, the detergent concentration may need to be increased accordingly.[1] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the solubilization buffer can significantly impact efficiency. Screen a range of pH values (typically 6.0-8.5) and salt concentrations (e.g., 50-500 mM NaCl) to find the optimal conditions for your protein.[2] |
| Inefficient Cell Lysis/Membrane Preparation | Ensure complete cell lysis and proper isolation of the membrane fraction. Incomplete lysis will result in a lower starting amount of membrane-bound protein. |
| Short Incubation Time | Increase the incubation time of the membrane fraction with the detergent solution. Typical incubation times range from 30 minutes to overnight at 4°C with gentle agitation. |
| Inappropriate Temperature | Solubilization is typically performed at 4°C to minimize proteolysis and maintain protein stability. However, for some proteins, a brief incubation at room temperature may improve efficiency. This should be tested cautiously. |
Problem 2: Protein Aggregation or Precipitation After Solubilization
Possible Causes & Solutions
| Cause | Recommended Action |
| Detergent Concentration Dropped Below CMC | During downstream processing (e.g., chromatography, dialysis), ensure that the buffer always contains this compound at a concentration above its CMC (24.4 mM) to maintain the integrity of the protein-detergent micelles. |
| Protein Instability | The protein may be inherently unstable once removed from its native lipid environment. Consider adding stabilizing agents to the buffer, such as glycerol (10-20%), sucrose (0.1-0.5 M), or specific lipids (e.g., cholesterol hemisuccinate). |
| Incorrect Buffer pH or Ionic Strength | The buffer conditions that are optimal for solubilization may not be ideal for stability. A secondary screen for pH and salt concentration may be necessary to identify the best conditions for keeping the protein in a soluble, non-aggregated state. |
| Proteolysis | Add a protease inhibitor cocktail to all buffers during the extraction and solubilization process to prevent protein degradation, which can lead to aggregation. |
| High Protein Concentration | Highly concentrated protein samples are more prone to aggregation. If possible, work with a more dilute protein solution or perform concentration steps immediately before the final application. |
Experimental Protocols
General Protocol for Membrane Protein Solubilization using this compound
This protocol provides a general framework. Optimization of specific parameters will be necessary for each target protein.
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail).
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or high-pressure homogenization).
-
Remove unbroken cells and debris by a low-speed centrifugation step (e.g., 10,000 x g for 20 minutes at 4°C).
-
Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl) to remove peripherally associated proteins, and repeat the ultracentrifugation step.
-
Resuspend the final membrane pellet in a buffer suitable for solubilization (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
-
Solubilization:
-
Determine the total protein concentration of the membrane suspension (e.g., using a BCA assay).
-
Add a concentrated stock solution of this compound to the membrane suspension to achieve the desired final concentration (start with ~50 mM).
-
Incubate the mixture for 1-4 hours at 4°C with gentle, end-over-end rotation.
-
Remove non-solubilized material by ultracentrifugation (100,000 x g for 1 hour at 4°C).
-
The supernatant contains the solubilized membrane proteins.
-
-
Analysis and Downstream Processing:
-
Analyze the solubilized fraction and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess solubilization efficiency.
-
Proceed with downstream purification, ensuring that all buffers contain this compound at a concentration above its CMC (24.4 mM).
-
Visualizations
Caption: Experimental workflow for membrane protein solubilization.
Caption: Troubleshooting decision tree for protein solubilization.
References
Improving the stability of 6-Octanoyl Sucrose solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 6-Octanoyl Sucrose solutions during experimentation.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered when working with this compound solutions.
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound in aqueous solutions is primarily due to hydrolysis, which is highly dependent on the pH and temperature of the solution. There are two main degradation pathways:
-
Acidic Hydrolysis: At a pH below 4, the glycosidic bond between the glucose and fructose moieties of the sucrose backbone is preferentially hydrolyzed.[1][2] This results in the formation of fructose, glucose, and octanoic acid.
-
Alkaline Hydrolysis (Saponification): At a pH above 8, the ester bond linking the octanoyl chain to the sucrose is selectively hydrolyzed.[1][2][3] This releases sucrose and the salt of octanoic acid.[3]
Sucrose esters exhibit the greatest stability in a pH range of 4 to 8.[3]
Q2: I'm observing precipitation or cloudiness in my this compound solution. What should I do?
A2: Precipitation or cloudiness can occur for a few reasons:
-
Low Solubility: this compound, like other sucrose esters, has limited water solubility, which can be temperature-dependent. If the solution has been cooled or stored at a low temperature, the compound may precipitate out. Gentle warming and agitation can help redissolve the ester.
-
Crystallization: Over time, especially in concentrated solutions, this compound may crystallize. Ensure your experimental concentration is below the saturation point at the storage and use temperatures.
-
Degradation Products: The products of hydrolysis (sucrose, fructose, glucose, and octanoic acid) have different solubility profiles and could precipitate, although this is less common.
To troubleshoot, try gently warming the solution while stirring. If precipitation persists, consider filtering the solution, but be aware this will lower the effective concentration. For future experiments, you might need to adjust the formulation by using a co-solvent or working with more dilute solutions.
Q3: How can I prevent microbial growth in my this compound solution?
A3: Sucrose-based solutions can be susceptible to microbial contamination. To prevent this:
-
Sterile Preparation: Prepare the solution using sterile water and equipment.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any bacteria.
-
Preservatives: If compatible with your experimental design, consider adding a suitable preservative.
-
Storage: Store the solution at low temperatures (2-8°C) to inhibit microbial growth.
Quantitative Stability Data
The following tables provide illustrative data on the stability of sucrose monoesters, which can be used as a general guide for this compound. The rate of degradation is influenced by factors such as the specific fatty acid chain length, temperature, and pH.
Table 1: Effect of pH on the Hydrolysis of Sucrose Monoesters at 25°C
| pH | Predominant Hydrolysis Pathway | Relative Stability |
| 2.0 | Glycosidic Bond | Low |
| 4.0 | Glycosidic Bond | Moderate |
| 5.0 - 7.0 | Minimal Hydrolysis | High[1][2] |
| 8.0 | Ester Bond | Moderate |
| 10.0 | Ester Bond | Low |
Table 2: Effect of Temperature on the Hydrolysis of Sucrose Monoesters at pH 7.0
| Temperature (°C) | Relative Rate of Hydrolysis |
| 4 | Very Low |
| 25 | Low |
| 40 | Moderate |
| 60 | High[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
-
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Sterile containers
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
In a sterile container, add the appropriate volume of high-purity water.
-
Slowly add the this compound to the water while stirring.
-
If solubility is an issue, gently warm the solution (not exceeding 40°C) to aid dissolution.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Adjust the pH to the desired range (ideally between 5.0 and 7.0 for maximum stability) using a dilute acid or base solution (e.g., 0.1 M HCl or 0.1 M NaOH).
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a final sterile container.
-
Store the solution in a tightly sealed container at the recommended temperature (typically 2-8°C).
-
Protocol 2: Stability Testing of a this compound Solution via HPLC
-
Objective: To determine the degradation of this compound over time under specific storage conditions.
-
Materials and Equipment:
-
Prepared this compound solution
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
HPLC column suitable for sugar ester analysis (e.g., C18 or an amide-based column)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Temperature-controlled storage chambers
-
Autosampler vials
-
-
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, take an initial sample for HPLC analysis to determine the initial concentration.
-
Storage: Aliquot the remaining solution into several sealed vials and place them in temperature-controlled chambers set to the desired storage conditions (e.g., 4°C, 25°C, 40°C).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.
-
Sample Preparation for HPLC: Dilute the sample with the mobile phase to a concentration within the calibrated range of the HPLC method. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial (T=0) concentration.
-
Visualizations
Caption: Degradation of this compound under acidic and alkaline conditions.
Caption: Workflow for assessing the stability of this compound solutions.
References
Technical Support Center: Managing 6-Octanoyl Sucrose Interference in Colorimetric Assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with 6-Octanoyl Sucrose in common colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my samples?
This compound is a sucrose ester, a type of non-ionic surfactant. It is often used in biological preparations to enhance the solubility and stability of proteins and other macromolecules. Its amphiphilic nature, with a hydrophilic sucrose head and a hydrophobic octanoyl tail, makes it effective at preventing protein aggregation and improving sample homogeneity.
Q2: Can this compound interfere with my colorimetric protein assay?
Yes, this compound can interfere with common colorimetric protein assays, particularly those based on copper reduction, such as the Bicinchoninic Acid (BCA) assay and the Lowry assay. Interference in dye-binding assays like the Bradford assay has also been reported, although the extent can be variable.
Q3: How does this compound interfere with these assays?
The interference mechanisms differ between assay types:
-
BCA and Lowry Assays: These assays rely on the reduction of Cu²⁺ to Cu⁺ by peptide bonds in an alkaline medium. The sucrose moiety of this compound, especially if degraded or impure, can have reducing properties that also convert Cu²⁺ to Cu⁺, leading to a false-positive signal and an overestimation of protein concentration.[1][2][3][4]
-
Bradford Assay: This assay uses the Coomassie dye, which binds to proteins, causing a shift in its absorbance maximum. Sugars and surfactants can interfere with this process. Polysaccharides and disaccharides, like sucrose, can mimic the protein's effect on the dye, and surfactants can compete for binding sites on the protein, both potentially leading to inaccurate results.[5][6]
Q4: At what concentration does this compound start to cause significant interference?
The exact concentration at which this compound causes significant interference can vary depending on the specific assay, the protein concentration, and the presence of other substances in the sample matrix. As a general guideline, it is advisable to run a control with your buffer containing this compound but no protein to assess the baseline interference. For "impure sucrose," interference with the BCA assay has been noted, suggesting that even low concentrations can be problematic.[7]
Q5: Are there any colorimetric assays that are less susceptible to interference from this compound?
Yes, some alternative assays are designed to be more robust in the presence of surfactants:
-
Pierce™ 660 nm Protein Assay: This assay is compatible with many detergents and reducing agents, making it a good alternative to the Bradford assay.[8][9][10][11]
-
Fluorescent Protein Assays: Assays like the FluoProdige™ Protein Quantification Assay Kit are often less susceptible to interference from a wide range of compounds, including some surfactants.[12][13][14]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating interference from this compound in your colorimetric assays.
Problem: Inaccurate or unexpectedly high protein concentration readings.
Step 1: Confirm Interference
-
Action: Prepare a blank sample containing your buffer with the same concentration of this compound as your experimental samples, but without any protein.
-
Expected Result: If you observe a significant absorbance reading in the blank, it confirms that this compound is interfering with your assay.
Step 2: Mitigation Strategies
Choose one of the following strategies based on your experimental needs and the level of interference observed.
-
Option A: Sample Dilution
-
Principle: Reducing the concentration of this compound to a level below its interference threshold.
-
Procedure: Dilute your sample with a compatible buffer that does not contain this compound.
-
Considerations: This method is only suitable if the protein concentration in your sample is high enough to remain within the detection range of the assay after dilution.
-
-
Option B: Create a Custom Standard Curve
-
Principle: Compensating for the interference by including the interfering substance in the standards.
-
Procedure: Prepare your protein standards (e.g., BSA) in the same buffer containing the same concentration of this compound as your samples.[1]
-
Considerations: This can be an effective and simple solution if the interference is consistent across the concentration range of your standards.
-
-
Option C: Protein Precipitation
-
Principle: Separating the protein from the interfering this compound by precipitating the protein out of the solution.
-
Procedure: Use a method like Trichloroacetic Acid (TCA)/Deoxycholate or acetone precipitation to pellet the protein. The supernatant containing the this compound is then discarded. The protein pellet is washed and then resolubilized in a buffer compatible with your assay.
-
Considerations: This is a very effective method for removing interfering substances but may result in some protein loss and can be more time-consuming.[15][16][17][18][19]
-
-
Option D: Switch to a More Compatible Assay
-
Principle: Utilizing an assay method that is inherently less sensitive to interference from surfactants.
-
Procedure: Consider using the Pierce™ 660 nm Protein Assay or a fluorescent-based protein assay.[8][9][10][11][12][20]
-
Considerations: This may require purchasing new reagents and optimizing the protocol for your specific samples.
-
Quantitative Data Summary
| Assay | Interfering Substance | General Compatibility Level | Mitigation Strategy |
| BCA Assay | Sucrose (especially impure), Reducing Sugars | Low | Dilution, Custom Standard Curve, Protein Precipitation |
| Bradford Assay | Sucrose, Detergents | Variable | Protein Precipitation, Use Detergent-Compatible Version |
| Lowry Assay | Sucrose, Reducing Agents, Detergents | Low | Protein Precipitation |
| Pierce™ 660 nm Assay | Detergents | High | Generally compatible |
| Fluorescent Assays | Surfactants | Generally High | Check manufacturer's specifications |
Compatibility levels are general and can be concentration-dependent.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Deoxycholate (DOC) Protein Precipitation
This method is effective for precipitating small amounts of protein and removing interfering substances.[2][15][17]
Materials:
-
Trichloroacetic Acid (TCA), 100% (w/v) solution
-
Sodium Deoxycholate (DOC), 2% (w/v) solution
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To 1.0 ml of your protein sample in a microcentrifuge tube, add 8.5 µl of 2% DOC solution.
-
Vortex the tube and incubate at room temperature for 15 minutes.
-
Add 333 µl of 100% TCA solution (final concentration of ~25%).
-
Vortex immediately.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant without disturbing the pellet.
-
Add 500 µl of ice-cold acetone to the pellet to wash away residual TCA.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the acetone and allow the pellet to air-dry briefly. Do not over-dry.
-
Resuspend the protein pellet in a buffer compatible with your downstream colorimetric assay.
Protocol 2: Acetone Protein Precipitation
This is a simpler precipitation method suitable for many applications.[21][22]
Materials:
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place your protein sample in an acetone-compatible tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.
-
Vortex the tube and incubate for 60 minutes at -20°C.
-
Centrifuge for 10 minutes at 13,000-15,000 x g.
-
Carefully decant and discard the supernatant, being careful not to dislodge the protein pellet.
-
Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet.
-
Resuspend the pellet in a buffer that is compatible with your colorimetric assay.
Visualizations
Caption: Troubleshooting workflow for addressing this compound interference.
Caption: Mechanism of this compound interference in the BCA assay.
Caption: General workflow for protein precipitation to remove interfering substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sucrose interference in the assay of enzymes and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DigitalCommons@ONU - ONU Student Research Colloquium: Quantification of Reducing Sugars Using the BCA Protein Assay [digitalcommons.onu.edu]
- 5. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Thermo Scientific Pierce 660nm Protein Assay Kit 450 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. ozbiosciences.com [ozbiosciences.com]
- 13. Dilution of protein-surfactant complexes: A fluorescence study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 18. its.caltech.edu [its.caltech.edu]
- 19. Useful Protocols [research.childrenshospital.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Removing 6-Octanoyl Sucrose after Protein Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of 6-Octanoyl Sucrose from protein samples after purification.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to remove this compound, a non-ionic detergent often used for solubilizing membrane proteins.
Problem 1: Residual this compound detected in the final protein sample.
| Potential Cause | Suggested Solution |
| Inefficient Dialysis: The dialysis buffer volume or exchange frequency may be insufficient to effectively remove the detergent monomers. This compound has a Critical Micelle Concentration (CMC) of 24.4 mM.[1] Dialysis is most effective at removing detergent monomers, so the concentration of this compound should be kept below its CMC during this process. | - Increase the dialysis buffer volume to at least 100 times the sample volume.- Perform at least three buffer exchanges over a 24-48 hour period.- Ensure the dialysis membrane has an appropriate molecular weight cut-off (MWCO) that is large enough to allow the detergent to pass through but small enough to retain the protein of interest. |
| Incomplete Removal by Chromatography: The chosen chromatography method may not be optimal for separating the protein from the detergent micelles. | - Size Exclusion Chromatography (SEC): Select a resin with a fractionation range that effectively separates the protein from the larger detergent micelles.[2][3] Optimize the flow rate to improve resolution; a lower flow rate can enhance the separation of smaller molecules.[3]- Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity.[4][5][6][7] The protein can be bound to the column in a high-salt buffer, allowing the detergent to flow through. The protein is then eluted by decreasing the salt concentration.[4][6][7]- Ion Exchange Chromatography (IEX): Since this compound is a non-ionic detergent, it will not bind to the ion exchange resin.[8][9] This allows for the separation of the charged protein from the uncharged detergent. Ensure the buffer pH is appropriate to impart a net charge to the protein of interest.[9] |
| Protein-Detergent Interactions: The protein of interest may have strong hydrophobic interactions with this compound, making it difficult to separate. | - Consider adding a mild organic solvent or a different, more easily removable detergent to the chromatography buffer to help disrupt these interactions. |
Problem 2: Protein precipitation or aggregation after detergent removal.
| Potential Cause | Suggested Solution |
| Exposure of Hydrophobic Regions: Removal of the detergent can expose hydrophobic regions of the protein, leading to aggregation. | - Perform detergent removal in the presence of stabilizing agents such as glycerol, sucrose, or arginine.- Consider a stepwise detergent exchange to a milder detergent before complete removal. |
| Buffer Conditions: The pH or ionic strength of the final buffer may not be optimal for protein stability in the absence of detergent. | - Re-evaluate the final buffer composition. Perform a buffer screen to identify conditions that maintain protein solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing this compound?
For initial attempts and relatively small sample volumes, dialysis is often the simplest and most cost-effective method.[1] It is particularly effective if the detergent concentration is below its CMC of 24.4 mM.[1]
Q2: Which chromatography technique is best for removing this compound?
The choice of chromatography technique depends on the properties of your protein of interest.
-
Size Exclusion Chromatography (SEC) is a good option if there is a significant size difference between your protein and the this compound micelles.[2]
-
Hydrophobic Interaction Chromatography (HIC) can be very effective as it separates based on hydrophobicity, a key feature of both the detergent and many proteins.[4][5][7]
-
Ion Exchange Chromatography (IEX) is suitable if your protein has a net charge at a pH where it is stable, as the non-ionic this compound will not bind to the column.[8][9]
Q3: How can I determine if all the this compound has been removed?
Several methods can be used to quantify residual detergent, including:
-
Mass Spectrometry: Provides high sensitivity and accuracy.
-
High-Performance Liquid Chromatography (HPLC): Can be used with a suitable detector.
-
Colorimetric Assays: Some commercially available kits can detect specific classes of detergents.
Q4: Can I use a combination of methods for detergent removal?
Yes, a multi-step approach is often the most effective. For example, you could perform an initial bulk removal of the detergent using dialysis, followed by a polishing step with SEC or HIC to remove any remaining traces.
Experimental Protocols
Protocol 1: Dialysis for this compound Removal
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) at least 10-20 times smaller than the molecular weight of your protein but large enough to allow passage of this compound monomers (MW ~478 g/mol ).
-
Prepare a dialysis buffer that is optimal for your protein's stability.
-
Place your protein sample in the dialysis tubing and seal it securely.
-
Immerse the sealed dialysis bag in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Stir the buffer gently at 4°C.
-
Replace the dialysis buffer with fresh buffer at least three times over a period of 24-48 hours.
Protocol 2: Size Exclusion Chromatography (SEC) for Detergent Removal
-
Select a size exclusion chromatography column with a fractionation range appropriate for separating your protein from the this compound micelles.
-
Equilibrate the column with a buffer that is compatible with your protein and downstream applications.
-
Apply your protein sample to the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the equilibration buffer at a flow rate that ensures good separation.
-
Collect fractions and analyze them for protein content and the presence of this compound.
Visualizing the Workflow
Caption: A general workflow for the removal of this compound from a protein sample.
Caption: A decision tree for troubleshooting common issues during detergent removal.
References
- 1. n-Octanoylsucrose Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Easily removed by dialysis. Absorbance (10%, H2O, 280 nm):1.0. | Sigma-Aldrich [sigmaaldrich.com]
- 2. bio-rad.com [bio-rad.com]
- 3. youtube.com [youtube.com]
- 4. news-medical.net [news-medical.net]
- 5. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bio-rad.com [bio-rad.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. purolite.com [purolite.com]
Adjusting pH and ionic strength for optimal 6-Octanoyl Sucrose performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 6-Octanoyl Sucrose in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: this compound is most stable in a pH range of 5 to 7.[1][2] Under acidic conditions below pH 4, the glycosidic bond of the sucrose moiety can be hydrolyzed.[1][2] Conversely, at a pH above 8, the ester bond is susceptible to saponification (hydrolysis). Therefore, maintaining a pH between 5 and 7 is crucial for the integrity and performance of the molecule.
Q2: How does ionic strength affect this compound solutions?
A2: High ionic strength can negatively impact the stability of this compound solutions. Salt concentrations exceeding 1% in the aqueous phase can lead to flocculation or precipitation of the sucrose ester.[3] However, the presence of some salt can be beneficial as it can decrease the critical micelle concentration (CMC), promoting the formation of micelles which are often desired in drug delivery applications. The effect of ionic strength is a balance between enhancing micellization and avoiding precipitation.
Q3: What is the solubility of this compound in water?
A3: The solubility of this compound in water is 100 mg/mL.
Q4: What is the Critical Micelle Concentration (CMC) of this compound?
A4: The Critical Micelle Concentration (CMC) of this compound is 24.4 mM.
Q5: Can this compound solutions be sterile filtered?
A5: Yes, solutions containing this compound can be sterile filtered. It is recommended to use a pre-filter, such as a 0.65 μm polypropylene depth filter, to remove any larger particles before final sterilization with a 0.2 μm membrane filter. This two-step process helps to prevent clogging of the final sterilizing filter.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound.
Table 1: Troubleshooting Common Issues with this compound Formulations
| Issue | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness Upon Dissolution | - The concentration of this compound exceeds its solubility limit (100 mg/mL in water).- The solution temperature is too low.- The pH of the buffer is outside the optimal range of 5-7. | - Ensure the concentration is below the solubility limit.- Gently warm the solution while stirring to aid dissolution.- Adjust the pH of the buffer to be within the 5-7 range before adding the this compound. |
| Phase Separation or Flocculation | - The ionic strength of the solution is too high (e.g., salt concentration > 1%).[3]- The pH of the formulation has shifted to below 4. | - Reduce the salt concentration in your formulation.- If high salt is necessary, consider preparing the this compound solution first and then adding the salt solution gradually while monitoring for stability.- Buffer the formulation to maintain a pH between 5 and 7. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper pH.- Incomplete dissolution of the this compound powder. | - Always prepare fresh solutions of this compound in a buffer with a pH between 5 and 7.[1][2]- Visually inspect the solution to ensure all powder has dissolved before use. Gentle heating and stirring can facilitate complete dissolution. |
| Low Drug Encapsulation Efficiency | - The concentration of this compound is below its CMC (24.4 mM), preventing efficient micelle formation.- The drug has poor partitioning into the hydrophobic core of the micelles. | - Increase the concentration of this compound to be above its CMC.- Consider the physicochemical properties of your drug and its compatibility with the octanoyl chain of the surfactant. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound powder
-
High-purity water or a suitable buffer (e.g., phosphate, citrate) with a pH between 5.0 and 7.0.
-
Sterile glassware
-
Magnetic stirrer and stir bar
-
Water bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a sterile beaker, add the desired volume of water or buffer.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the this compound powder to the vortex of the stirring liquid to prevent clumping.
-
Continue stirring until the powder is completely dissolved. This may take some time.
-
If dissolution is slow, the beaker can be gently warmed in a water bath (e.g., to 30-40°C) to facilitate the process. Do not overheat, as this could promote hydrolysis, especially if the pH is not well-controlled.
-
Once fully dissolved, the solution should be clear.
-
For sterile applications, the solution can be passed through a 0.22 µm syringe filter. It is advisable to use a pre-filter if any particulate matter is visible.
-
Protocol 2: Determination of the Effect of Ionic Strength on this compound Solution Stability
-
Materials:
-
10 mg/mL stock solution of this compound in deionized water (pH adjusted to ~6.5).
-
Stock solutions of various salts (e.g., 1 M NaCl, 1 M KCl, 1 M MgCl₂).
-
Deionized water.
-
Spectrophotometer or nephelometer.
-
-
Procedure:
-
Prepare a series of dilutions from the salt stock solutions to achieve a range of final salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 500 mM, 1 M).
-
In a set of clean cuvettes, add a fixed volume of the this compound stock solution.
-
Add the corresponding volume of the diluted salt solutions to each cuvette to reach the desired final salt concentration.
-
Bring the final volume to be the same in all cuvettes by adding deionized water.
-
Gently mix the solutions and allow them to equilibrate for a set period (e.g., 30 minutes) at room temperature.
-
Measure the absorbance or turbidity of each solution at a wavelength where the components do not absorb (e.g., 600 nm). An increase in absorbance or turbidity indicates precipitation or flocculation.
-
Plot the absorbance/turbidity as a function of the salt concentration to determine the tolerance of the this compound solution to different ionic strengths.
-
Visualizations
Caption: Workflow for preparing and optimizing this compound formulations.
Caption: Decision tree for troubleshooting this compound formulation issues.
References
Minimizing foaming with 6-Octanoyl Sucrose in experimental setups
Welcome to the technical support center for 6-Octanoyl Sucrose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing foaming and effectively utilizing this non-ionic surfactant in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a non-ionic surfactant belonging to the sucrose ester family. It consists of a hydrophilic sucrose head group and a hydrophobic 6-octanoyl tail. This amphipathic structure allows it to reduce surface tension at air-liquid and liquid-liquid interfaces. In research and drug development, it is often used for:
-
Solubilizing membrane proteins: Its gentle nature helps in extracting proteins like G protein-coupled receptors (GPCRs) from cell membranes while preserving their native conformation and function.[1][2][3]
-
Stabilizing emulsions and suspensions: It can be used in the formulation of drug delivery systems, such as liposomes and nanoemulsions, to improve stability and prevent aggregation.
-
Reducing non-specific binding: In various assays, it can help to minimize the binding of proteins and other molecules to surfaces.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant. The CMC of n-Octanoyl Sucrose in aqueous solution is approximately 24.4 mM .[4] However, it's important to note that the CMC for octyl acid derivatives of sucrose esters can range from 2.3 to 30 mM, depending on the purity of the compound and the experimental method used for determination.[5]
Knowing the CMC is crucial because:
-
Effective Solubilization: For applications like membrane protein extraction, concentrations above the CMC are generally required to ensure enough free micelles are available to encapsulate the hydrophobic domains of the protein.
-
Foaming Tendency: Solutions are more prone to foaming at and above the CMC due to the stabilization of the air-liquid interface by surfactant molecules.[6]
Q3: Why does my solution containing this compound foam excessively?
A3: Foaming occurs when gas is introduced into a liquid and the surfactant stabilizes the resulting bubbles by forming a film at the air-liquid interface.[6] Several factors can contribute to excessive foaming with this compound:
-
High Concentration: Using concentrations significantly above the CMC increases the availability of surfactant molecules to stabilize foam.
-
Presence of other molecules: Proteins and other macromolecules can interact with the surfactant at the interface, sometimes contributing to foam stability.
-
Temperature: Changes in temperature can affect the solubility and surface activity of the surfactant, which may influence its foaming properties.
Troubleshooting Guide: Minimizing Foaming
This guide provides practical steps to manage and minimize foaming in your experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive foaming during solution preparation | High surfactant concentration and vigorous mixing. | 1. Gentle Mixing: Instead of vortexing or rapid stirring, gently swirl the solution or use a magnetic stirrer at a low speed. 2. Incremental Addition: Add the this compound powder or stock solution to the aqueous buffer in increments while mixing gently. 3. Work at or slightly above the CMC: If possible for your application, use the lowest effective concentration of the surfactant. |
| Foaming during protein extraction/solubilization | Agitation during cell lysis (e.g., sonication, homogenization). | 1. Optimize Lysis Method: If using sonication, use short bursts on ice instead of a continuous application. For homogenization, use a dounce homogenizer with slow, deliberate strokes. 2. Centrifugation: After lysis, a high-speed centrifugation step can help to break up some of the foam. 3. Antifoaming Agents: In some cases, a very small amount of a compatible antifoaming agent (e.g., a silicone-based defoamer) can be added, but this should be tested for interference with downstream applications.[7] |
| Foaming during filtration or chromatography | Introduction of air during the process. | 1. Degas Buffers: Before use, degas all buffers containing this compound to remove dissolved air. 2. Proper Technique: When filtering, ensure a tight seal on the filtration unit and apply vacuum gently and gradually. For chromatography, ensure all connections are secure to prevent air from being drawn into the system. |
| Persistent foam that is difficult to remove | High stability of the foam due to surfactant-protein interactions. | 1. Mechanical Defoaming: Gently stir the surface of the liquid with a sterile pipette tip or a clean glass rod to break the foam. 2. Centrifugation: As mentioned, centrifugation can be effective in collapsing foam. 3. Allow to Settle: If time permits, allowing the solution to stand undisturbed can lead to natural foam collapse. |
Physicochemical Properties of this compound
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Notes |
| Molecular Formula | C₂₀H₃₆O₁₂ | |
| Molecular Weight | 468.49 g/mol | |
| Critical Micelle Concentration (CMC) | ~24.4 mM | In aqueous solution. Can vary with purity and measurement technique.[4][5] |
| Surface Tension | Data Not Available | Specific surface tension values for this compound at different concentrations in aqueous solutions are not readily available in the reviewed literature. However, like other non-ionic surfactants, it is expected to significantly reduce the surface tension of water (which is approximately 72 mN/m at 25°C). The surface tension will decrease with increasing concentration up to the CMC, after which it will plateau. |
Experimental Protocols and Visualizations
Experimental Workflow: Solubilization of G Protein-Coupled Receptors (GPCRs)
This workflow outlines the key steps for extracting a GPCR from a cell membrane using this compound, with an emphasis on minimizing foaming.
Logical Relationship: Factors Influencing Foaming
This diagram illustrates the relationship between key experimental parameters and the likelihood of foam formation.
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. Frontiers | Large-scale production and protein engineering of G protein-coupled receptors for structural studies [frontiersin.org]
- 3. GPCR Solubilization and Quality Control | Springer Nature Experiments [experiments.springernature.com]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. researchgate.net [researchgate.net]
- 6. Defoaming Strategies for High-Surfactant Systems [rqbchemical.com]
- 7. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
Impact of temperature on the efficacy of 6-Octanoyl Sucrose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Octanoyl Sucrose.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: this compound is stable at room temperature. For long-term storage, it is recommended to keep it in a cool, dry place.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in water and other aqueous buffers. The choice of solvent will depend on the specific experimental requirements. For cell culture applications, sterile, cell culture-grade water or a suitable buffer is recommended.
Q3: What is the thermal stability of this compound in solution?
A3: Sucrose esters, including this compound, are generally stable up to 185°C (365°F). However, for most biological applications, it is not recommended to heat solutions to such high temperatures. For sterile applications, autoclaving is not advised as it can lead to hydrolysis. Filter sterilization is the preferred method for preparing sterile solutions.
Q4: What is the optimal pH range for working with this compound?
A4: this compound is stable in a pH range of 4 to 8. For optimal long-term stability in solution at room temperature, a pH range of 5 to 7 is recommended.[1][2]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
| Potential Cause | Troubleshooting Step |
| Low Temperature | Gently warm the solution. For some sucrose esters, temperatures between 90-100°C may be required for complete solubilization. |
| Incorrect Solvent | Ensure you are using a suitable solvent. Water or aqueous buffers are generally effective. For specific applications, consult relevant literature. |
| High Concentration | Try preparing a more dilute solution. If a high concentration is necessary, consider a stepwise addition of the compound to the solvent with continuous stirring. |
| pH Outside Optimal Range | Adjust the pH of the solution to be within the stable range of 4-8. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Ensure the storage conditions are appropriate. |
| Interaction with Other Reagents | Verify the compatibility of this compound with other components in your experimental setup. |
| Temperature Fluctuations | Maintain a consistent temperature throughout your experiment, as temperature can influence the efficacy of sucrose esters as surfactants. |
Experimental Protocols
Protocol 1: General Solution Preparation of this compound
This protocol outlines the basic steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the desired volume of sterile water or buffer to the container.
-
If necessary, gently warm the solution while stirring to aid dissolution. Avoid excessive heat.
-
Once completely dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Store the solution at the recommended temperature. For short-term use, 4°C is suitable. For long-term storage, aliquoting and freezing at -20°C may be considered, though stability to freeze-thaw cycles should be validated.
Protocol 2: Solubilization of Membrane Proteins
This protocol provides a general workflow for the solubilization of membrane proteins using this compound. This is a starting point and may require optimization for specific proteins.
Materials:
-
Membrane preparation containing the protein of interest
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound stock solution
-
Protease inhibitors
-
Microcentrifuge
-
Ice
Procedure:
-
Thaw the membrane preparation on ice.
-
Determine the total protein concentration of the membrane preparation.
-
Prepare the solubilization buffer and add protease inhibitors immediately before use.
-
Add the this compound stock solution to the solubilization buffer to achieve the desired final concentration (a typical starting point is 1-2% w/v).
-
Add the solubilization buffer containing this compound to the membrane preparation at a recommended ratio (e.g., 10 mL of buffer per gram of total protein).
-
Incubate the mixture on ice with gentle agitation for 1-2 hours. The optimal time and temperature may need to be determined empirically.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins for further downstream applications.
Data Presentation
Table 1: Temperature and pH Stability of Sucrose Esters (General)
| Parameter | Condition | Stability | Reference |
| Thermal Stability | Up to 185°C | Stable | General knowledge on sucrose esters |
| pH Stability | pH 4 - 8 | Stable | [1][2] |
| Long-term Stability (Room Temp) | pH 5 - 7 | Excellent | [1][2] |
Visualizations
Caption: Workflow for membrane protein solubilization using this compound.
Caption: Troubleshooting logic for poor solubility of this compound.
References
Validation & Comparative
A Comparative Guide to 6-Octanoyl Sucrose and Triton X-100 for Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate detergent is a critical step in the successful extraction and purification of membrane proteins, directly impacting yield, structural integrity, and functional activity. Triton X-100 is a widely utilized non-ionic detergent with a long history of application in this field. 6-Octanoyl Sucrose, a sucrose ester, represents a class of milder, potentially less denaturing surfactants.
This guide provides a comparative overview of this compound and Triton X-100 for membrane protein extraction. Due to a notable lack of direct comparative studies in peer-reviewed literature, this guide will first detail the individual properties and established protocols for each detergent. Subsequently, a comprehensive experimental protocol is proposed to enable researchers to directly evaluate their relative efficiencies for specific membrane proteins of interest.
Detergent Profiles and Physicochemical Properties
A summary of the key physicochemical properties of this compound and Triton X-100 is presented below. These properties are crucial in determining the behavior of the detergents in solution and their interaction with biological membranes and proteins.
| Property | This compound | Triton X-100 |
| Chemical Class | Sucrose Ester (Non-ionic) | Polyoxyethylene ether (Non-ionic) |
| Molecular Weight | ~468.5 g/mol [1] | ~625 g/mol (average)[2][3] |
| Critical Micelle Concentration (CMC) | ~24.4 mM | ~0.2-0.9 mM |
| Aggregation Number | Not widely reported | ~100-155 |
| Appearance | Crystalline solid[4] | Viscous colorless liquid[5] |
| Solubility | Soluble in water | Soluble in water and many organic solvents[2][5] |
| UV Absorbance (280 nm) | Low | High (interferes with protein quantification)[2] |
| Dialyzable | Yes | No (due to large micelle size) |
| Biodegradability | Readily biodegradable[6][7] | Poor biodegradability |
Triton X-100: An Established Standard
Triton X-100 is a non-ionic detergent widely used for the solubilization of membrane proteins.[8][9] Its popularity stems from its effectiveness in disrupting lipid-lipid and lipid-protein interactions while generally preserving protein-protein interactions and, in many cases, the native protein structure.[8]
Advantages:
-
High Solubilization Power: Effective for a wide range of membrane proteins.[10][11]
-
Well-Characterized: Extensive literature and established protocols are available.[12]
-
Cost-Effective: Relatively inexpensive compared to many newer detergents.[10]
Disadvantages:
-
UV Absorbance: Aromatic ring structure leads to strong absorbance at 280 nm, interfering with common protein concentration measurements.[2]
-
Large Micelle Size: Difficult to remove by dialysis.
-
Potential for Peroxide Contamination: Can lead to protein oxidation.[2]
-
Environmental Concerns: Poor biodegradability.[13]
Established Experimental Protocol for Membrane Protein Extraction with Triton X-100
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
-
Cell Lysis and Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Disrupt cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing Triton X-100 (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% (v/v) Triton X-100, and protease inhibitors). The optimal detergent-to-protein ratio should be determined empirically.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet non-solubilized material.
-
The supernatant contains the solubilized membrane proteins.
-
This compound: A Mild Alternative
This compound is a non-ionic detergent belonging to the sucrose ester class. These surfactants are known for their biocompatibility and biodegradability.[6][7] They are considered mild detergents and have potential applications in solubilizing membrane proteins while preserving their native state.
Potential Advantages:
-
Mildness: May be less denaturing than other detergents, potentially preserving protein function.
-
Low UV Absorbance: Does not interfere with protein quantification at 280 nm.
-
Dialyzable: Smaller micelle size allows for easier removal.
-
Biocompatibility and Biodegradability: Environmentally friendly and suitable for in vivo applications.[6][7]
Disadvantages:
-
Limited Data: Lack of extensive studies on its membrane protein extraction efficiency.
-
Potentially Lower Solubilization Power: May not be as effective as stronger detergents for all membrane proteins.
Proposed Experimental Protocol for Comparative Analysis
To address the lack of direct comparative data, the following experimental workflow is proposed to evaluate the extraction efficiency of this compound versus Triton X-100.
Experimental Workflow
Caption: Proposed workflow for comparing membrane protein extraction efficiency.
Detailed Methodologies
-
Membrane Preparation:
-
Follow the protocol outlined in the Triton X-100 section to obtain a purified membrane fraction.
-
Resuspend the final membrane pellet in a buffer without detergent (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and determine the total protein concentration using a detergent-compatible assay.
-
-
Parallel Solubilization:
-
Divide the membrane suspension into multiple aliquots.
-
For each detergent, test a range of concentrations (e.g., 0.5%, 1%, 2% w/v) to find the optimal condition.
-
Prepare solubilization buffers for each detergent at the desired concentrations in the same base buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors).
-
Add the respective solubilization buffers to the membrane aliquots.
-
Incubate all samples under identical conditions (e.g., 1-2 hours at 4°C with gentle rotation).
-
-
Analysis of Extraction Efficiency:
-
Centrifuge all samples at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatants containing the solubilized proteins.
-
Total Protein Yield: Determine the protein concentration in each supernatant using the BCA assay.
-
Specific Protein Yield and Purity:
-
Analyze the supernatants by SDS-PAGE and Coomassie staining to visualize the overall protein profile.
-
Perform a Western blot using an antibody specific to the membrane protein of interest to quantify its extraction. Densitometry can be used for relative quantification.
-
-
Preservation of Functionality: If the target protein has a measurable activity (e.g., enzymatic activity, ligand binding), perform a functional assay on the solubilized fractions.
-
Data Presentation for Comparison
The results from the proposed experiment can be summarized in the following table to facilitate a direct comparison.
| Metric | This compound (Optimal Conc.) | Triton X-100 (Optimal Conc.) |
| Total Protein Yield (mg/mL) | ||
| Specific Protein Yield (relative units from Western Blot) | ||
| Purity (qualitative from SDS-PAGE) | ||
| Preservation of Activity (% of control) |
Signaling Pathways and Logical Relationships
The process of detergent-mediated membrane protein extraction can be visualized as a logical flow.
Caption: Logical flow of membrane protein solubilization by detergents.
Conclusion
Triton X-100 remains a workhorse for membrane protein extraction due to its proven efficacy and the extensive body of knowledge surrounding its use. However, its drawbacks, particularly its UV absorbance and environmental persistence, warrant the exploration of alternatives. This compound presents a promising milder, biocompatible, and dialyzable option.
Given the absence of direct comparative studies, researchers are encouraged to perform in-house evaluations using the proposed experimental protocol. Such a data-driven approach will enable the rational selection of the most suitable detergent for the successful extraction and subsequent characterization of their specific membrane protein of interest, ultimately advancing research and drug development efforts.
References
- 1. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. snowpure.com [snowpure.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Triton X-100 - Wikipedia [en.wikipedia.org]
- 6. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 10. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciresliterature.org [sciresliterature.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]
CHAPS vs. 6-Octanoyl Sucrose: A Comparative Guide to Preserving Protein Function
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful isolation and functional characterization of proteins, particularly membrane proteins. The ideal detergent must effectively solubilize the protein from its native lipid environment while preserving its structural integrity and biological activity. This guide provides an objective comparison of two commonly used detergents, CHAPS and 6-Octanoyl Sucrose, to aid in the selection of the optimal reagent for your specific research needs.
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent that has long been a staple in protein research due to its non-denaturing properties and efficacy in solubilizing membrane proteins.[1] In contrast, this compound, a non-ionic detergent, represents a class of sugar-based surfactants known for their mildness and biocompatibility. This comparison will delve into their physicochemical properties, present available data on their performance, and provide detailed experimental protocols for their use.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a detergent is often guided by its fundamental properties, such as its critical micelle concentration (CMC), aggregation number, and molecular weight. These parameters influence the detergent's behavior in solution and its interaction with proteins.
| Property | CHAPS | This compound | References |
| Detergent Class | Zwitterionic | Non-ionic | [2] |
| Molecular Weight | 614.88 g/mol | ~484.5 g/mol | [2] |
| Critical Micelle Concentration (CMC) | 6-10 mM | 24.4 mM | [2][3] |
| Aggregation Number | ~10 | Not widely reported | [4] |
| Micelle Molecular Weight | ~6,150 Da | Not widely reported | [4] |
| Dialyzable | Yes | Yes | [5] |
Key Insights:
-
Zwitterionic vs. Non-ionic: CHAPS possesses both a positive and a negative charge in its headgroup, resulting in a net neutral charge over a wide pH range.[1] This can be advantageous in applications like isoelectric focusing. This compound, being non-ionic, lacks a formal charge, which can minimize interference in certain biochemical assays.
-
CMC and Dialysis: Both detergents have relatively high CMCs, which facilitates their removal by dialysis.[3][5] This is a crucial consideration when the detergent needs to be exchanged for a different buffer or removed for downstream applications such as crystallization or functional reconstitution.
Preserving Protein Function: A Qualitative Assessment
While direct quantitative comparisons of CHAPS and this compound for preserving the function of a specific protein are scarce in publicly available literature, we can infer their potential performance based on the properties of their respective detergent classes.
CHAPS:
-
Advantages: As a non-denaturing zwitterionic detergent, CHAPS is effective at solubilizing membrane proteins while maintaining their native conformation and biological activity.[1] It is particularly useful for breaking protein-protein interactions in a gentle manner.[1] Its zwitterionic nature makes it compatible with a wide range of downstream applications, including immunoprecipitation and 2D electrophoresis.[5]
-
Disadvantages: In some cases, zwitterionic detergents can be more denaturing than non-ionic detergents, although CHAPS is generally considered mild.[6]
This compound:
-
Advantages: Non-ionic detergents like this compound are generally considered to be very mild and are often the first choice for solubilizing delicate membrane proteins to preserve their function.[2] Sucrose-based detergents are also biodegradable and often exhibit low toxicity.
-
Disadvantages: The efficacy of non-ionic detergents can be highly protein-dependent. While mild, they may not be strong enough to solubilize all membrane proteins effectively.
Experimental Protocols
The following are generalized protocols for protein solubilization using CHAPS and this compound. Optimal conditions, particularly detergent concentration, should be determined empirically for each specific protein.
General Protein Solubilization Protocol
This workflow outlines the basic steps for extracting and solubilizing a target protein from a cell membrane using either CHAPS or this compound.
1. Membrane Preparation:
-
Start with a cell pellet expressing the protein of interest.
-
Resuspend the pellet in a suitable lysis buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors.
-
Disrupt the cells by homogenization, sonication, or other appropriate methods.
-
Centrifuge at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
2. Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer containing either CHAPS or this compound.
-
CHAPS: Start with a concentration of 1-2% (w/v), which is well above its CMC.
-
This compound: Begin with a concentration around 2-3 times its CMC (~50-75 mM).
-
-
The solubilization buffer should also contain protease inhibitors and any co-factors necessary for protein stability or activity.
-
Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet any insoluble material.
-
The supernatant now contains the solubilized protein-detergent complexes.
3. Downstream Processing:
-
The solubilized protein can then be purified using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). The chosen detergent should be included in all buffers to maintain protein solubility.
-
For functional studies, the detergent concentration may need to be adjusted or the detergent exchanged.
Example Application: G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane proteins that are crucial drug targets. Their solubilization and functional preservation are highly dependent on the choice of detergent. The following diagram illustrates a generic GPCR signaling pathway that researchers aim to preserve during extraction and analysis.
Preserving the interactions between the GPCR, G-protein, and effector enzyme during solubilization is paramount for subsequent functional assays, such as ligand binding studies or activity measurements of the effector enzyme. The choice between CHAPS and this compound would depend on the specific GPCR and the desired downstream application.
Conclusion
Both CHAPS and this compound are valuable tools for the solubilization and functional preservation of proteins.
-
CHAPS , a zwitterionic detergent, is a well-established and versatile option, particularly effective for a wide range of membrane proteins and compatible with various downstream analytical techniques.
-
This compound , a non-ionic detergent, offers a milder alternative that may be superior for particularly sensitive proteins where maintaining native structure and function is of utmost importance.
Ultimately, the choice between CHAPS and this compound will depend on the specific protein of interest, the intended downstream applications, and empirical optimization. It is often beneficial to screen a panel of detergents, including both zwitterionic and non-ionic options, to identify the optimal conditions for preserving the function of your target protein.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. agscientific.com [agscientific.com]
- 3. memtein.com [memtein.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Impact of sucrose level on storage stability of proteins in freeze-dried solids: II. Correlation of aggregation rate with protein structure and molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of interfacial protein stability by CHAPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Octanoyl Sucrose and Other Non-Ionic Detergents for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 6-Octanoyl Sucrose in comparison to other widely used non-ionic detergents—n-Dodecyl-β-D-maltoside (DDM), n-Decyl-β-D-maltoside (DM), and Polyoxyethylene (8) dodecyl ether (C12E8). The objective is to assist researchers in selecting the most appropriate detergent for membrane protein solubilization, purification, and structural studies. This document outlines the key physicochemical properties of each detergent, followed by detailed experimental protocols to enable a direct and quantitative comparison of their performance.
Physicochemical Properties of Non-Ionic Detergents
The selection of a suitable detergent is critical for maintaining the structural and functional integrity of membrane proteins. The following table summarizes the key properties of this compound and its counterparts.
| Property | This compound | n-Dodecyl-β-D-maltoside (DDM) | n-Decyl-β-D-maltoside (DM) | Polyoxyethylene (8) dodecyl ether (C12E8) |
| Molecular Weight ( g/mol ) | 468.49[1][2][3] | 510.62[4][5][6] | 482.57[7][8][9] | 538.75[10][11] |
| Critical Micelle Concentration (CMC) (mM) | Not available | ~0.17[4][12][13][14][15][16] | ~1.8[7][8][17] | ~0.09 - 0.11[18] |
| Aggregation Number | Not available | 78 - 149[15] | ~69[7][8] | ~123[18] |
| Detergent Class | Non-ionic (Sucrose Ester) | Non-ionic (Maltoside) | Non-ionic (Maltoside) | Non-ionic (Polyoxyethylene) |
Experimental Protocols for Performance Evaluation
To facilitate a direct comparison of these detergents, the following experimental protocols are provided. These protocols are designed to assess the efficiency of membrane protein solubilization and the stability of the solubilized protein.
Membrane Protein Extraction Efficiency
This protocol outlines a method to compare the efficiency of each detergent in solubilizing a target membrane protein from its native membrane environment.
Workflow for Membrane Protein Extraction Efficiency:
References
- 1. calpaclab.com [calpaclab.com]
- 2. veeprho.com [veeprho.com]
- 3. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-Dodecyl-beta-D-maltoside | 69227-93-6 | D-8823 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dodecyl beta-D-maltoside | C24H46O11 | CID 114880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anatrace.com [anatrace.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]
- 10. C12E8 | C28H58O9 | CID 123921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. goldbio.com [goldbio.com]
- 13. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]
- 14. cube-biotech.com [cube-biotech.com]
- 15. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 16. CAS 69227-93-6: Dodecyl β-D-maltoside | CymitQuimica [cymitquimica.com]
- 17. n-Decyl-β-D-maltopyranoside Detergent | AAT Bioquest [aatbio.com]
- 18. Anatrace.com [anatrace.com]
Comparative Analysis of the Hemolytic Activity of 6-Octanoyl Sucrose: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biocompatibility of excipients is paramount. This guide provides a comparative analysis of the hemolytic activity of 6-Octanoyl Sucrose, a non-ionic surfactant, against other commonly used solubilizing agents. The data presented is intended to assist in the selection of appropriate excipients for drug delivery systems, particularly for parenteral formulations where direct contact with blood components is a critical concern.
Executive Summary
This compound, a sucrose fatty acid ester, is explored for its potential as a solubilizing agent in pharmaceutical formulations. This guide delves into its hemolytic activity, a key indicator of its compatibility with red blood cells. Through a comprehensive review of available data, we compare its performance with established surfactants such as Polysorbate 80 and Cremophor EL. This analysis is supported by detailed experimental protocols for assessing hemolytic potential and visual representations of the underlying mechanisms and workflows. While direct quantitative hemolytic data for this compound remains limited in publicly available literature, this guide synthesizes related information on sucrose esters to provide a predictive assessment.
Comparative Hemolytic Activity
The hemolytic potential of a surfactant is a critical parameter in its safety assessment for parenteral applications. Hemolysis, the lysis or rupture of red blood cells (RBCs), can lead to anemia and other adverse effects. The concentration at which a substance causes 50% hemolysis is known as the HC50 value; a higher HC50 value indicates lower hemolytic activity and thus better biocompatibility.
| Surfactant/Excipient | Chemical Class | Concentration | Hemolysis (%) | HC50 Value | Source |
| This compound | Sucrose Ester | Data Not Available | Data Not Available | Data Not Available | - |
| Polysorbate 80 (Tween 80) | Polyoxyethylene sorbitan fatty acid ester | 1-20 mg/mL | Concentration-dependent | Data Not Available | [1] |
| 0.1% (v/v) | ~14% | [2] | |||
| 1% (v/v) | ~70% | [2] | |||
| Cremophor EL | Polyethoxylated castor oil | Formulation volume to blood ratio of 0.035 | ~37% | Data Not Available | [3] |
| Triton X-100 (Positive Control) | Non-ionic surfactant | 1% (v/v) | ~70% | Data Not Available | [2] |
| Sodium Dodecyl Sulfate (SDS) (Positive Control) | Anionic surfactant | 1% (v/v) | ~82% | Data Not Available | [2] |
Note: The presented data for Polysorbate 80 and Cremophor EL are from various sources and experimental conditions may differ. Direct comparison of percentage hemolysis requires standardized assays.
Experimental Protocols
A standardized in vitro hemolysis assay is crucial for the accurate assessment and comparison of the hemolytic potential of different compounds. Below is a detailed methodology adapted from established protocols.[2]
In Vitro Hemolysis Assay Protocol
1. Preparation of Red Blood Cell (RBC) Suspension: a. Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood at 1000 x g for 10 minutes to separate the plasma and buffy coat. c. Aspirate and discard the supernatant (plasma and buffy coat). d. Wash the remaining RBCs three times with a 10-fold volume of isotonic phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 1000 x g for 10 minutes after each wash and discard the supernatant. e. After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) RBC suspension.
2. Preparation of Test and Control Solutions: a. Prepare a series of dilutions of the test compound (e.g., this compound) in PBS. b. Prepare a positive control solution known to cause hemolysis (e.g., 1% Triton X-100 in PBS). c. Use PBS as the negative control (0% hemolysis).
3. Hemolysis Assay: a. In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of each test compound dilution, the positive control, and the negative control. b. Incubate the tubes at 37°C for 1 hour with gentle agitation. c. After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs. d. Carefully transfer 100 µL of the supernatant from each tube to a new 96-well microplate.
4. Quantification of Hemolysis: a. Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin. b. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps of the in vitro hemolysis assay.
Mechanism of Surfactant-Induced Hemolysis
The hemolytic activity of surfactants is primarily attributed to their interaction with the lipid bilayer of the red blood cell membrane. This interaction can lead to membrane disruption through two main mechanisms: osmotic lysis and solubilization.
1. Osmotic Lysis: At lower concentrations, surfactant monomers can insert into the outer leaflet of the RBC membrane, increasing its surface area and leading to changes in cell shape. This insertion can also increase the permeability of the membrane to ions, leading to an influx of cations and water, causing the cell to swell and eventually burst.
2. Solubilization: At concentrations above the critical micelle concentration (CMC), surfactant micelles can extract lipids and proteins from the RBC membrane, leading to its complete disintegration and the release of hemoglobin.
The following diagram illustrates the proposed general mechanism of surfactant-induced hemolysis.
Conclusion
The selection of an appropriate surfactant is a critical step in the development of safe and effective parenteral drug formulations. While this compound presents a potentially biocompatible option due to the generally favorable profile of sucrose esters, the lack of direct, quantitative hemolytic data necessitates further investigation. The experimental protocol provided in this guide offers a standardized method for researchers to determine the HC50 value of this compound and other novel excipients. By comparing this data with that of established surfactants like Polysorbate 80 and Cremophor EL, formulation scientists can make more informed decisions, ultimately contributing to the development of safer drug delivery systems. Future studies should focus on generating robust, comparative hemolytic activity data for a range of sucrose esters with varying fatty acid chain lengths to build a comprehensive safety profile for this promising class of excipients.
References
- 1. [Kinetic spectrophotometric study on hemolytic process of polysorbate 80] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. Cremophor-free intravenous microemulsions for paclitaxel I: formulation, cytotoxicity and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of 6-Octanoyl Sucrose from Commercial Suppliers
For researchers, scientists, and drug development professionals utilizing 6-Octanoyl Sucrose, ensuring the purity and consistency of this critical raw material is paramount. The presence of impurities can significantly impact experimental outcomes, formulation stability, and ultimately, the efficacy and safety of the final product. This guide provides a framework for assessing the purity of this compound from various commercial suppliers, offering detailed experimental protocols and data presentation formats to facilitate objective comparisons.
Understanding Potential Impurities
This compound is a sucrose monoester, and its impurity profile can be influenced by the manufacturing process. Potential impurities may include:
-
Unreacted Sucrose: Residual starting material.
-
Other Sucrose Esters: Di-esters, tri-esters, or other positional isomers of the octanoyl group on the sucrose molecule.
-
Free Fatty Acids: Residual octanoic acid from the esterification process.
-
Solvents: Organic solvents used during synthesis and purification.
-
Degradation Products: Byproducts resulting from the breakdown of this compound.
A thorough assessment of purity should aim to identify and quantify these potential contaminants.
Comparative Data of this compound Purity
Obtaining direct, publicly available comparative data on the purity of this compound from different commercial suppliers is often challenging. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, which should be the primary source of quantitative data. When evaluating suppliers, it is recommended to request CoAs for recent batches and, if possible, perform in-house analytical testing.
The following table summarizes the types of data to collect and compare from supplier CoAs or internal analyses. Hypothetical data for three representative suppliers (A, B, and C) is provided for illustrative purposes.
| Parameter | Supplier A | Supplier B | Supplier C | Analytical Method |
| Purity (by HPLC) | ≥ 99.0% | ≥ 98.5% | ≥ 99.5% | High-Performance Liquid Chromatography (HPLC) |
| Identity (by ¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Residual Solvents (e.g., DMSO) | < 500 ppm | < 1000 ppm | < 250 ppm | Gas Chromatography (GC) or NMR |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | ≤ 0.3% | Karl Fischer Titration |
| Related Substances (by HPLC) | ||||
| Unreacted Sucrose | ≤ 0.2% | ≤ 0.5% | ≤ 0.1% | HPLC |
| Di-octanoyl Sucrose | ≤ 0.5% | ≤ 0.8% | ≤ 0.2% | HPLC |
| Other Impurities | ≤ 0.3% | ≤ 0.2% | Not Detected | HPLC |
| Appearance | White to off-white solid | White crystalline powder | White solid | Visual Inspection |
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for quantifying the purity of this compound and identifying related substances.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a wide range of polarities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A typical gradient might start with a high percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile.
-
Standard Preparation: Prepare a reference standard of this compound at a known concentration.
-
Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Impurities can be quantified against the reference standard or by area normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy provides detailed structural information, confirming the identity of this compound and enabling the identification of structurally related impurities.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts, splitting patterns, and integration of the signals can confirm the octanoyl chain and the sucrose backbone.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign proton and carbon signals and to elucidate the structure of unknown impurities.
-
-
Analysis: The ¹H NMR spectrum should be compared to a reference spectrum or theoretical chemical shifts to confirm the structure. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
MS is a powerful tool for determining the molecular weight of this compound and identifying impurities based on their mass-to-charge ratio.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for sucrose esters.
-
Analysis:
-
The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+Na]⁺).
-
By analyzing other peaks in the spectrum, it is possible to identify impurities such as di-esters (which will have a higher molecular weight) or unreacted sucrose.
-
Tandem MS (MS/MS) can be used to fragment ions and obtain further structural information about impurities.
-
Workflow and Visualization
The following diagrams illustrate the experimental workflow for assessing the purity of this compound and a conceptual signaling pathway where such a molecule might be relevant.
Caption: Experimental workflow for comparing this compound purity.
Caption: Conceptual signaling pathway modulation by a sucrose ester.
Conclusion
A rigorous and systematic approach to assessing the purity of this compound is essential for ensuring the reliability and reproducibility of research and development activities. By employing a combination of analytical techniques such as HPLC, NMR, and MS, and by systematically comparing data from different commercial suppliers, researchers can make informed decisions about the quality of this critical reagent. This guide provides the foundational protocols and frameworks to aid in this crucial evaluation process.
Benchmarking 6-Octanoyl Sucrose: A Comparative Analysis of Cell Viability and Toxicity
In the realm of biomedical research and drug development, the selection of appropriate excipients and surfactants is paramount to ensure the efficacy and safety of therapeutic formulations. 6-Octanoyl Sucrose, a non-ionic surfactant, has garnered attention for its potential applications. This guide provides a comparative analysis of this compound's performance in cell viability and toxicity assays, benchmarking it against common alternatives such as other sucrose esters and the widely used non-ionic surfactant, Triton X-100.
Quantitative Analysis of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of this compound and its alternatives. It is important to note that direct comparative studies are limited, and data has been collated from various sources with different cell lines and experimental conditions.
Table 1: Comparison of IC50 Values and Non-Toxic Concentrations
| Compound | Cell Line | Assay | IC50 / Non-Toxic Concentration | Reference |
| This compound | - | - | Data not available in searched literature | - |
| Sucrose Laurate | RPMI 2650 (Human Nasal Epithelial) | MTT, LDH | Non-toxic at 0.1 mg/mL for 1 hour | [1] |
| Sucrose Myristate | RPMI 2650 (Human Nasal Epithelial) | MTT, LDH | Non-toxic at 0.1 mg/mL for 1 hour | [1] |
| Sucrose Monostearate | Caco-2 (Human Colon Adenocarcinoma) | - | Toxic (specific values not provided) | [2] |
| Sucrose Distearate | Caco-2 (Human Colon Adenocarcinoma) | - | Safe (non-toxic) | [2] |
| Triton X-100 | HeLa (Human Cervical Cancer) | - | Fatal at ≥ 0.19-0.20 mM (CMC) | [3] |
| Triton X-100 | Human Hepatoma cell lines | - | Induces apoptosis at 0.01% | [4][5] |
| Various Isovaleryl Sucrose Esters | HCT-116 (Human Colon Cancer) | CCK-8 | IC50 values ranging from 7.49 to 13.49 µM | [6] |
| Various Isovaleryl Sucrose Esters | A549 (Human Lung Cancer) | CCK-8 | IC50 values ranging from 7.10 to 8.36 µM | [6] |
Note: The lack of a specific IC50 value for this compound in the reviewed literature is a significant data gap.
Experimental Methodologies
The assessment of cell viability and toxicity is crucial in determining the biocompatibility of a compound. The most common assays employed in the cited studies are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound, Triton X-100) for a specified duration.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: After incubation, dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).[8]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[7][8]
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane disruption and cytotoxicity.
General Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell-free supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[9]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[9]
Mechanistic Insights and Signaling Pathways
Understanding the mechanism by which a compound affects cells is crucial for its safe application.
This compound and other Sucrose Esters
The precise signaling pathways affected by this compound in mammalian cells are not well-documented in the available literature. However, some studies on other sucrose esters suggest that their primary interaction is with the cell membrane. It has been proposed that sucrose esters can increase the fluidity of the plasma membrane, which could potentially lead to altered cellular functions and, at higher concentrations, a loss of membrane integrity.[10] Some sucrose esters have been shown to affect mitochondrial membrane potential.[11]
Triton X-100
Triton X-100 is a well-characterized surfactant known to induce cell death primarily through the disruption of cellular membranes.[3] At sub-lytic concentrations, Triton X-100 has been shown to induce apoptosis in various cell lines.[4][5] This process is characterized by classic apoptotic features such as DNA fragmentation and chromatin condensation.[1][4][5] The induction of apoptosis by Triton X-100 is a rapid process that does not appear to require new protein synthesis.[1]
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of compounds like this compound.
Experimental workflow for cytotoxicity assessment.
The following diagram illustrates the general principle of apoptosis induction, a potential mechanism of action for cytotoxic compounds.
Generalized apoptosis signaling pathway.
Conclusion
Based on the available data, sucrose esters, including those with laurate and myristate chains, generally exhibit low toxicity at concentrations effective for their function as excipients.[1] However, the toxicity can be influenced by the fatty acid chain length and the degree of esterification, as seen with the toxicity of sucrose monostearate versus the safety of sucrose distearate in Caco-2 cells.[2]
A significant gap in the current literature is the lack of specific cytotoxicity data, such as IC50 values, for this compound on various human cell lines. This makes a direct quantitative comparison with well-characterized surfactants like Triton X-100 challenging. Triton X-100, while a potent surfactant, demonstrates clear cytotoxic and apoptotic effects at concentrations near its critical micelle concentration.[3][4][5]
For researchers and drug development professionals, this guide highlights the need for further direct comparative studies to definitively benchmark the safety profile of this compound. While the broader class of sucrose esters appears promising from a safety perspective, specific in-house validation using relevant cell lines and standardized cytotoxicity assays is strongly recommended before its adoption in pharmaceutical formulations.
References
- 1. The detergent Triton X-100 induces a death pattern in human carcinoma cell lines that resembles cytotoxic lymphocyte-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization and cytotoxic studies of nonionic surfactant vesicles using sucrose esters as oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sucralose Stimulates Mitochondrial Bioenergetics in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triton X-100 induces apoptosis in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Effects of Exogenous Mitochondria: The Role of Outer Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 6-Octanoyl Sucrose for use in specific downstream applications (e.g., Western Blot, ELISA)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Octanoyl Sucrose Performance Against Standard Reagents in Immunoassays.
This guide provides a comprehensive validation of this compound for use in common downstream applications such as Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA). Through a detailed comparison with established alternatives and supported by experimental data, this document serves as a resource for researchers considering the integration of this compound into their workflows.
Executive Summary
This compound is a non-ionic surfactant that demonstrates potential as a gentle and effective reagent for protein extraction and as a component in immunoassay buffers. Its biocompatible nature, stemming from its sucrose and fatty acid constituents, suggests it may offer advantages in preserving protein integrity and function, which is critical for the accuracy and reliability of antibody-based detection methods. This guide outlines its performance in comparison to widely used detergents like Triton X-100 and Tween-20.
Performance Comparison: this compound vs. Standard Detergents
While direct comparative studies on this compound for Western Blot and ELISA are not extensively published, its properties as a non-ionic detergent allow for a theoretical and practical comparison with established reagents. Non-ionic detergents are preferred for their ability to solubilize membrane proteins while generally preserving their native structure and immunoreactivity.
Data Presentation: Quantitative Comparison of Detergent Properties
| Property | This compound | Triton X-100 | Tween-20 |
| Type | Non-ionic | Non-ionic | Non-ionic |
| Primary Use in Immunoassays | Protein Extraction, Wash Buffer Additive | Protein Extraction, Solubilization | Wash Buffer Additive, Blocking |
| Key Characteristics | Biocompatible, mild, preserves protein structure | High protein solubilization efficiency | Reduces non-specific binding |
| Reported Protein Extraction Efficiency | High (for membrane proteins) | Very High | Low (not typically used for primary lysis) |
| Impact on Antibody-Antigen Binding | Expected to be minimal due to mild nature | Can sometimes mask epitopes at high concentrations | Generally compatible, can enhance specificity |
| Background Noise Reduction | Potentially high due to uniform micelle formation | Effective, but can vary with lot and concentration | Very effective, a standard for reducing background |
Experimental Protocols
Detailed methodologies for validating this compound in Western Blot and ELISA are provided below. These protocols are designed to allow for a direct comparison with your current laboratory procedures.
Western Blot Protocol for Validation of this compound
1. Cell Lysis and Protein Extraction:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a preferred lysis buffer) containing a range of this compound concentrations (e.g., 0.1%, 0.5%, 1.0%). As a control, prepare lysates using 1% Triton X-100.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
ELISA Protocol for Validation of this compound
1. Plate Coating:
-
Coat a 96-well ELISA plate with the target antigen at a predetermined optimal concentration in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
2. Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Antibody Incubation:
-
Add samples or standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the primary antibody and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
4. Detection:
-
Wash the plate five times with wash buffer. For comparative analysis, a final wash can be performed with a buffer containing 0.05% this compound to assess its effect on background reduction.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
Mandatory Visualizations
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound in Western Blot and ELISA.
PI3K/Akt Signaling Pathway for Western Blot Analysis
Caption: Key components of the PI3K/Akt signaling pathway for Western Blot analysis.
Conclusion
This compound presents itself as a promising alternative non-ionic detergent for applications in Western Blotting and ELISA. Its mild nature is anticipated to be beneficial for maintaining the conformational integrity of proteins, which is paramount for the specificity of antibody-antigen interactions. The provided protocols offer a framework for researchers to validate its performance within their specific experimental contexts. Further empirical data will be valuable in fully elucidating its advantages and potential limitations compared to standard reagents.
Head-to-head comparison of 6-Octanoyl Sucrose and digitonin for isolating membrane protein complexes
A Guide for Researchers, Scientists, and Drug Development Professionals
The successful isolation of intact membrane protein complexes is a critical bottleneck in their structural and functional characterization. The choice of detergent is paramount, as it must effectively solubilize the protein from the lipid bilayer while preserving its native conformation and interactions with binding partners. This guide provides a head-to-head comparison of two non-ionic detergents, 6-Octanoyl Sucrose and digitonin, for the isolation of membrane protein complexes, offering insights into their physicochemical properties, experimental performance, and detailed protocols to aid researchers in selecting the optimal detergent for their specific application.
At a Glance: Key Physicochemical Properties
A detergent's performance in membrane protein extraction is heavily influenced by its chemical structure and behavior in solution. Here, we summarize the key physicochemical properties of this compound and digitonin.
| Property | This compound | Digitonin |
| Chemical Class | Sucrose Ester | Steroidal Saponin[1] |
| Molecular Weight | 468.5 g/mol [2] | ~1229.3 g/mol [1] |
| Critical Micelle Concentration (CMC) | 24.4 mM | < 0.5 mM[3] |
| Micelle Size (Average Molecular Weight) | Not available in searched results | ~70,000 Da[4] |
| Key Structural Features | Sucrose head group with an octanoyl fatty acid chain[2] | Steroid-based aglycone with a pentasaccharide chain[1] |
| Solubility | Water: 100 mg/mL | Soluble in water[1] |
Performance in Membrane Protein Complex Isolation: A Comparative Overview
Digitonin is a well-established and widely used detergent for the gentle solubilization of membrane proteins. Its steroidal structure is thought to mimic cholesterol, allowing it to effectively interact with and disrupt the lipid bilayer while maintaining the native conformation of many protein complexes.[5][6] It is particularly favored for its ability to preserve protein-protein interactions, making it a common choice for co-immunoprecipitation studies and the isolation of large, multi-subunit complexes.[5][7] However, digitonin is a natural product extracted from foxglove plants, which can lead to batch-to-batch variability.[4] Its large micelle size can also be a drawback for certain downstream applications like NMR spectroscopy and crystallization.
This compound , a sucrose ester, is a synthetic non-ionic detergent. While specific performance data on its use for isolating membrane protein complexes is limited in the available literature, its chemical properties suggest it is a mild detergent. The sucrose head group provides hydrophilicity, while the octanoyl chain provides the hydrophobicity necessary to interact with the lipid bilayer. Its high Critical Micelle Concentration (CMC) indicates that it is more easily removed by dialysis compared to detergents with low CMCs, which can be advantageous for downstream functional and structural studies.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are representative protocols for the isolation of membrane protein complexes using digitonin. A specific, detailed protocol for this compound was not available in the searched literature; therefore, a general protocol for mild non-ionic detergents is provided as a starting point.
Protocol 1: Isolation of Membrane Protein Complexes using Digitonin (Differential Detergent Fractionation)
This protocol is adapted from a method for the sequential extraction of cytosolic and membrane proteins from hepatocytes.[8]
Materials:
-
Digitonin Lysis Buffer: 0.015% (w/v) digitonin, 10 mM PIPES (pH 6.8), 300 mM sucrose, 100 mM NaCl, 3 mM MgCl₂, 5 mM EDTA, 1 mM PMSF (add fresh).
-
Membrane Solubilization Buffer: (e.g., RIPA buffer or a buffer containing a stronger non-ionic detergent like Triton X-100).
-
Cultured cells or tissue sample.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Protease and phosphatase inhibitor cocktails.
-
Microcentrifuge.
-
Dounce homogenizer (for tissue samples).
Procedure:
-
Cell/Tissue Preparation:
-
For cultured cells: Harvest cells and wash twice with ice-cold PBS.
-
For tissue: Mince tissue on ice and wash with ice-cold PBS.
-
-
Cell Permeabilization (Cytosolic Fraction Removal):
-
Resuspend the cell or tissue pellet in ice-cold Digitonin Lysis Buffer.
-
For tissue, homogenize using a Dounce homogenizer with 6-8 strokes.
-
Incubate on a rotator at 4°C for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic proteins.
-
-
Membrane Protein Solubilization:
-
Resuspend the pellet (containing membranes and organelles) in ice-cold Membrane Solubilization Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on a rotator at 4°C for 30 minutes.
-
-
Isolation of Solubilized Membrane Proteins:
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
The supernatant contains the solubilized membrane protein complexes.
-
Protocol 2: General Protocol for Membrane Protein Solubilization with this compound
This is a general starting point for using a mild, high-CMC non-ionic detergent like this compound. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific protein complex.
Materials:
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% glycerol, with freshly added protease inhibitors.
-
This compound Stock Solution: Prepare a 10% (w/v) stock solution in water.
-
Membrane fraction (prepared by cell lysis and ultracentrifugation).
-
Microcentrifuge.
Procedure:
-
Membrane Preparation:
-
Isolate the membrane fraction from your cell or tissue sample using standard protocols (e.g., Dounce homogenization followed by ultracentrifugation).
-
-
Detergent Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Add this compound from the stock solution to the desired final concentration. A good starting point is typically 2-4 times the CMC (e.g., 50-100 mM).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Clarification:
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
-
Collection of Solubilized Proteins:
-
Carefully collect the supernatant containing the solubilized membrane protein complexes.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for isolating membrane protein complexes using digitonin.
Caption: General workflow for solubilizing membrane proteins with this compound.
Conclusion
Both this compound and digitonin are valuable non-ionic detergents for the study of membrane proteins. Digitonin has a long-standing reputation for its gentle nature and ability to preserve protein complexes, making it a reliable choice for many applications, particularly co-immunoprecipitation.[5][7] Its main drawbacks are its natural origin, leading to potential variability, and its large micelle size.[4]
This compound, as a synthetic detergent, offers the advantage of high purity and consistency. Its high CMC facilitates easier removal, which is beneficial for subsequent functional and structural analyses. However, there is a clear need for more published research detailing its application and performance in isolating a variety of membrane protein complexes to establish its efficacy more broadly.
For researchers isolating novel or sensitive membrane protein complexes, an initial screening of several detergents, including both digitonin and this compound, is highly recommended to determine the optimal conditions for yield, purity, and preservation of biological activity. The protocols and information provided in this guide serve as a foundation for developing a successful membrane protein isolation strategy.
References
- 1. agscientific.com [agscientific.com]
- 2. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Digitonin - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Digitonin › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 7. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Octanoyl Sucrose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 6-Octanoyl Sucrose, a sucrose ester used in various research applications. While this compound is not classified as a hazardous substance, prudent laboratory practices and adherence to local regulations are essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This minimizes exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Protective gloves |
| Eye Protection | Safety glasses or goggles |
| Skin and Body Protection | Protective clothing, such as a lab coat |
| Respiratory Protection | A dust respirator may be necessary if dust or aerosols are generated |
Handle this compound in a well-ventilated area. After handling, always wash hands and face thoroughly.[1][2]
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Restrict Access: Cordon off the spill area to prevent entry by non-essential personnel.
-
Ventilate the Area: If safe to do so, increase ventilation in the spill area.
-
Contain the Spill: For powdered material, carefully sweep it up to avoid creating dust and place it into an airtight container.[1][2]
-
Decontaminate: Once the material is collected, clean the spill site.
-
Dispose: The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound should always comply with federal, state, and local regulations.[2] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.[3]
-
Waste Characterization: Although sucrose and its esters are generally considered non-hazardous, it is the generator's responsibility to confirm this classification according to local regulations.[2][4]
-
Containerization: Place the waste this compound in a suitable, sealed, and clearly labeled container.
-
Consult Local Authorities: Before disposal, consult your institution's environmental health and safety (EHS) office or local waste disposal authorities for specific guidance.[1]
-
Disposal Options:
-
Chemical Incineration: One recommended method for sucrose esters is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Landfill: As a non-hazardous solid, disposal in a sanitary landfill may be permissible, but this must be confirmed with local authorities.
-
Recycling: Where possible, recycling of the material should be considered.[1]
-
It is crucial to avoid disposing of this compound by emptying it into drains, as it is water-soluble and could impact the environment.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Octanoyl Sucrose
Essential Safety and Handling Guide for 6-Octanoyl Sucrose
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. Good laboratory practice should always be followed.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles | To prevent eye contact with the substance.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | To avoid skin contact. Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[1][2] |
| Body Protection | Laboratory coat or other protective clothing | To minimize contact with clothing and skin.[1] |
| Respiratory Protection | Use respirators tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) if dust is generated and ventilation is inadequate. | To protect against inhalation of dust particles.[1][2][3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[1] Ensure adequate ventilation, especially in areas where dust may be generated.[4][5] Avoid the formation of dust.[2][5] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][4] |
Spill and Disposal Procedures
In the event of a spill or the need for disposal, the following steps should be taken to mitigate any potential hazards and to comply with regulations.
| Procedure | Steps |
| Spill Cleanup | For minor spills, clean up immediately, avoiding the generation of dust.[6] Use appropriate personal protective equipment during cleanup.[1][6] Collect the spilled material and place it in a suitable, closed container for disposal.[2][5] |
| Disposal | Dispose of unused product, residues, and contaminated materials in accordance with local, regional, state, and national regulations.[1] Do not allow the product to enter drains.[3][5] |
First Aid Measures
In case of exposure, the following first aid measures should be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][5] |
| Skin Contact | Wash off with soap and plenty of water.[1][3][5] |
| Eye Contact | Flush eyes with water as a precaution.[1][3][5] If irritation persists, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][3][5] |
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
